7-Chlorothieno[3,2-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQUXKQLCNFKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460810 | |
| Record name | 7-Chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69627-03-8 | |
| Record name | 7-Chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chlorothieno[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorothieno[3,2-b]pyridine is a halogenated heterocyclic organic compound featuring a fused thieno-pyridine bicyclic system.[1] Its unique structural framework makes it a valuable intermediate in medicinal chemistry and materials science.[1] This molecule serves as a critical building block for the synthesis of more complex molecules, including those with potential therapeutic applications such as anticancer and fungicidal agents.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for a scientific audience.
Chemical and Physical Properties
This compound typically presents as a white to yellow or orange solid.[2] It is sparingly soluble in water and should be stored in a cool, dark place under an inert atmosphere, with recommended temperatures between 0-10°C.[2]
Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference(s) |
| CAS Number | 69627-03-8 | [2][4] |
| Molecular Formula | C₇H₄ClNS | [4] |
| Molecular Weight | 169.63 g/mol | [5] |
| Appearance | White to yellow to orange powder to lump | [2] |
| Melting Point | 35 °C | [2] |
| Boiling Point | 257.5 °C at 760 mmHg | [6] |
| Density | 1.435 g/cm³ | [6] |
| Flash Point | 110 °C | [2] |
| Storage Temperature | 0-10 °C | [2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.[2]
Materials:
-
Thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol)
-
Methylene (B1212753) chloride (30 mL)
-
Ethylene (B1197577) chloride (20 mL)
-
N,N-dimethylformamide (DMF) (1.8 mL, 23.28 mmol)
-
Oxalyl chloride (2.9 mL, 33.86 mmol)
Procedure:
-
To a 250 mL round-bottomed flask, add methylene chloride and ethylene chloride.
-
Add N,N-dimethylformamide to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride dropwise to the cooled mixture.
-
Add thieno[3,2-b]pyridin-7(4H)-one to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will precipitate as a pale yellow solid (1.7 g, 90% yield).[2]
Purification and Analysis
The crude product is typically isolated by cooling the reaction mixture, which induces crystallization. Further purification can be achieved through standard laboratory techniques such as recrystallization or column chromatography, though specific protocols for this compound are not widely detailed in the available literature.
¹H-NMR Spectroscopy:
The structure of the synthesized this compound can be confirmed by ¹H-NMR spectroscopy.
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Results: δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[2]
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The chlorine atom at the 7-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. This reactivity makes it a key precursor for the synthesis of pharmaceutical compounds, including piperidine (B6355638) derivatives and compounds with potential anticancer activity.[2]
Mandatory Visualizations
Synthesis Workflow
References
- 1. Pyridine [webbook.nist.gov]
- 2. This compound | 69627-03-8 [chemicalbook.com]
- 3. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Account Suspended [pragmetis.com]
- 6. This compound, CAS No. 69627-03-8 - iChemical [ichemical.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
An In-Depth Technical Guide to 7-Chlorothieno[3,2-b]pyridine (CAS Number: 69627-03-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chlorothieno[3,2-b]pyridine is a halogenated heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique fused ring structure, comprising a thiophene (B33073) and a pyridine (B92270) ring, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, chemical reactivity, and its burgeoning role as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors and negative allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Physicochemical Properties
This compound is typically a white to off-white or pale yellow solid at room temperature, often in a crystalline or powder form.[2][3] It is sparingly soluble in water but exhibits better solubility in organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69627-03-8 | [4] |
| Molecular Formula | C₇H₄ClNS | [4] |
| Molecular Weight | 169.64 g/mol | [4] |
| Appearance | White to yellow to orange powder or lump | [2] |
| Melting Point | 34-36 °C | [5] |
| Boiling Point | 257.5 °C at 760 mmHg | [6] |
| Density | 1.435 g/cm³ | [6] |
| Flash Point | 109.5 °C | [6] |
| pKa (Predicted) | 2.87 ± 0.30 | [3] |
| LogP (Predicted) | 2.94970 | [6] |
| Refractive Index (Predicted) | 1.695 | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound has been reported through various methods, with a common route involving the chlorination of a thieno[3,2-b]pyridin-7(4H)-one precursor.[7]
Synthesis from Thieno[3,2-b]pyridin-7(4H)-one
A widely cited method for the preparation of this compound involves the reaction of thieno[3,2-b]pyridin-7(4H)-one with a chlorinating agent.[7]
Experimental Protocol:
-
Reagents and Equipment:
-
Thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1,2-Dichloroethane
-
250 mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
To a 250 mL round-bottomed flask, add 30 mL of dichloromethane and 20 mL of 1,2-dichloroethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add N,N-dimethylformamide (1.8 mL, 23.28 mmol) followed by the dropwise addition of oxalyl chloride (2.9 mL, 33.86 mmol) to the stirred mixture at 0 °C.[7]
-
Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.[7]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, is obtained as a pale yellow solid (1.7 g, 90% yield).[7]
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterization is typically performed using spectroscopic methods. A reported ¹H-NMR spectrum (400 MHz, CDCl₃) shows the following peaks: δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[2]
-
Synthesis workflow for this compound.
Chemical Reactivity and Derivatization
The chlorine atom at the 7-position of the thieno[3,2-b]pyridine (B153574) scaffold is a key functional handle for further chemical modifications, making it a valuable building block in organic synthesis. It readily participates in various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl groups at the 7-position. The general mechanism involves oxidative addition of the chloro-heterocycle to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.[8]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.[9] This is a crucial transformation for synthesizing anilines and related compounds, which are prevalent in many pharmaceutical agents. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Key cross-coupling reactions of this compound.
Applications in Drug Discovery and Development
The thieno[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. This compound serves as a critical starting material for the synthesis of these derivatives.
Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors have been developed as targeted therapies. The thieno[3,2-b]pyridine core can be elaborated through reactions at the 7-position to generate potent and selective kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of Threonine Tyrosine Kinase (TTK) and Interleukin-2-inducible T-cell Kinase (ITK), both of which are targets in oncology and immunology.[10][11]
Table 2: Anticancer Activity of Selected Thienopyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thieno[2,3-b]pyridine derivative | CEM/ADR5000 (Leukemia) | 4.486 ± 0.286 | |
| Thieno[2,3-b]pyridine derivative | CCRF-CEM (Leukemia) | 2.580 ± 0.550 | |
| Thieno[2,3-b]pyridine derivative | MDA-MB-231 (Breast Cancer) | 2.082 | [2] |
| Thieno[2,3-b]pyridine derivative | MCF7 (Breast Cancer) | 2.053 | [2] |
| Thieno[2,3-c]pyridine derivative | HSC3 (Head and Neck Cancer) | 10.8 | [3] |
| Thieno[2,3-c]pyridine derivative | T47D (Breast Cancer) | 11.7 | [3] |
| Thieno[2,3-d]pyrimidine derivative | MCF7 (Breast Cancer) | 22.12 | [5] |
mGluR5 Negative Allosteric Modulators (NAMs)
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that is widely expressed in the central nervous system and is involved in modulating neuronal excitability and synaptic plasticity. Dysregulation of mGluR5 signaling has been linked to various neurological and psychiatric disorders, including fragile X syndrome, Parkinson's disease, and depression.[12] Negative allosteric modulators (NAMs) of mGluR5 are compounds that bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate.[13] The thieno[3,2-b]pyridine scaffold has been identified as a promising core for the development of potent and selective mGluR5 NAMs.
Simplified mGluR5 signaling pathway and the inhibitory action of a NAM.
Safety and Handling
This compound is an irritant to the eyes and skin.[2] As with many chlorinated heterocyclic compounds, it may pose moderate health risks upon exposure. Acute exposure can lead to symptoms such as eye irritation, respiratory discomfort, and skin sensitization.[3] It is incompatible with strong oxidizing agents.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is recommended to store it in a cool, dark place under an inert atmosphere, with storage temperatures between 0-10°C.[2][3]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse chemical moieties, making it a cornerstone in the construction of complex molecular architectures. The demonstrated success of its derivatives as potent kinase inhibitors and mGluR5 negative allosteric modulators underscores its significance in modern drug discovery and development. Further exploration of the chemical space accessible from this scaffold is likely to yield novel therapeutic agents and functional materials.
References
- 1. guidechem.com [guidechem.com]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 69627-03-8 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 7-Chlorothieno[3,2-b]pyridine
An In-depth Technical Guide to the Physical Properties of 7-Chlorothieno[3,2-b]pyridine
Introduction
This compound is a halogenated heterocyclic organic compound with the chemical formula C₇H₄ClNS.[1] It is structurally composed of a fused thiophene (B33073) and pyridine (B92270) ring system, with a chlorine atom substituted at the 7-position.[2] This compound typically appears as a white to off-white crystalline solid, though it can also be found as a pale-yellow to yellow-brown solid.[1][2][3] It serves primarily as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds.[2][4] Its utility in medicinal chemistry is notable, where it is often used in derivatization and cross-coupling reactions to create novel therapeutic candidates.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNS | [2][5] |
| Molecular Weight | 169.63 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline solid; may also appear as a yellow to orange powder or lump. | [1][2][4] |
| Melting Point | 35 °C | [4] |
| Boiling Point | 257.5 °C at 760 mmHg | [2][6] |
| Density | 1.435 g/cm³ | [2][6] |
| Flash Point | 109.5 °C - 110 °C | [2][4][6] |
| Solubility | Sparingly soluble in water. | [1] |
| Refractive Index | 1.695 | [2] |
| pKa (Predicted) | 2.87 ± 0.30 | [1] |
| Storage Conditions | Keep in a dark place under an inert atmosphere at 2-8°C. | [3][7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are outlined below.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.[4]
Materials:
-
Thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1,2-Dichloroethane (C₂H₄Cl₂)
-
Round-bottomed flask (250 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
To a 250 mL round-bottomed flask, add 30 mL of dichloromethane and 20 mL of 1,2-dichloroethane.
-
Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the cooled mixture while stirring.
-
After the addition of oxalyl chloride, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The resulting product, this compound, is obtained as a pale yellow solid with a yield of approximately 90%.[4]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized this compound can be confirmed using ¹H NMR spectroscopy.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve a small amount of the synthesized product in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data (400 MHz, CDCl₃):
-
δ 8.61 (d, J = 5.2 Hz, 1H)
-
δ 7.81 (d, J = 5.2 Hz, 1H)
-
δ 7.30 (d, J = 4.8 Hz, 1H)[4]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 7-Chlorothieno[3,2-b]pyridine: A Core Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorothieno[3,2-b]pyridine is a halogenated heterocyclic organic compound featuring a fused ring system of thiophene (B33073) and pyridine (B92270).[1] This scaffold has garnered significant attention in medicinal chemistry and materials science. In pharmaceutical research, it serves as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, particularly for oncology applications.[1] Its structural rigidity and the presence of a reactive chlorine atom at the 7-position make it an ideal starting point for developing ATP-competitive inhibitors that target key signaling pathways in cancer progression. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and its application in the development of targeted therapeutics.
Molecular Structure and Properties
The fundamental structure of this compound consists of a thiophene ring fused to a pyridine ring, with a chlorine atom substituted at the 7-position.[1] This arrangement confers specific chemical reactivity, allowing for nucleophilic aromatic substitution at the chlorinated position, a key step in the synthesis of more complex derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₄ClNS | [2] |
| Molecular Weight | 169.64 g/mol | [2] |
| CAS Number | 69627-03-8 | [2] |
| Appearance | White to yellow or orange powder/lump | [3] |
| Melting Point | 35 °C | [3] |
| Flash Point | 110 °C | [3] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Conditions | 0-10 °C, under inert atmosphere | [3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.[3]
Methodology:
-
To a 250 mL round-bottomed flask, add methylene (B1212753) chloride (30 mL) and ethylene (B1197577) chloride (20 mL).
-
Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the cooled mixture.
-
Following the addition of oxalyl chloride, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, is obtained as a pale yellow solid (1.7 g, 90% yield).[3]
Characterization: The structure of the synthesized compound can be confirmed by ¹H-NMR spectroscopy. For this compound in CDCl₃, the expected peaks are: δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).
Synthesis of Kinase Inhibitor Scaffolds via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, which is the primary strategy for elaborating the thieno[3,2-b]pyridine (B153574) core into potential kinase inhibitors. This reaction typically involves coupling with various substituted anilines.
General Protocol (adapted from a similar quinoline-based synthesis):
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the desired substituted aniline (B41778) (1.1-1.5 equivalents) in a solvent such as ethanol (B145695) or isopropanol.
-
Optionally, a catalytic amount of a strong acid (e.g., concentrated HCl) can be added to facilitate the reaction.
-
Heat the mixture to reflux for a period of 4-24 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an aqueous solution of a base, such as ammonium (B1175870) hydroxide, to precipitate the product.
-
Filter the resulting precipitate and wash it thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the crude product. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica (B1680970) gel.[4]
Role in Drug Development: Targeting Kinase Signaling Pathways
Derivatives of this compound are designed as ATP-competitive inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[4] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The thieno[3,2-b]pyridine scaffold serves as a template that can mimic the hinge-binding motif of ATP, allowing for high-affinity binding to the kinase active site.[4]
Many inhibitors developed from this and similar scaffolds target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These receptors are crucial for tumor growth, proliferation, and angiogenesis.
EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.[5][6] Small molecule inhibitors derived from scaffolds like this compound can block this signaling by inhibiting the initial autophosphorylation of EGFR.
Caption: EGFR signaling pathway and the point of inhibition by thieno[3,2-b]pyridine derivatives.
VEGFR Signaling Pathway
VEGFRs, particularly VEGFR2, are the primary mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Ligand binding (e.g., VEGF-A) activates the receptor's kinase activity, initiating signaling cascades that promote endothelial cell proliferation, migration, and survival.[7][8] Kinase inhibitors based on the this compound scaffold can prevent VEGFR activation, thereby inhibiting angiogenesis.
Caption: VEGFR signaling pathway and the point of inhibition by thieno[3,2-b]pyridine derivatives.
Conclusion
This compound is a versatile and valuable building block in modern drug discovery. Its straightforward synthesis and amenability to chemical modification through nucleophilic aromatic substitution make it an attractive scaffold for generating libraries of potential therapeutic agents. The demonstrated utility of its derivatives as potent kinase inhibitors targeting critical cancer-related signaling pathways underscores its importance for researchers and scientists in the field of oncology and drug development. Further exploration of this privileged scaffold is likely to yield novel and effective targeted therapies.
References
- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 69627-03-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
synthesis of 7-Chlorothieno[3,2-b]pyridine from thieno[3,2-b]pyridin-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 7-Chlorothieno[3,2-b]pyridine, a key intermediate in the development of novel therapeutics, from its precursor, thieno[3,2-b]pyridin-7(4H)-one. This document provides a comprehensive overview of established synthetic methodologies, detailed experimental protocols, and comparative data to assist researchers in the efficient and effective production of this versatile scaffold.
Introduction
This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its structure, a fusion of thiophene (B33073) and pyridine (B92270) rings, is a common motif in pharmacologically active molecules.[1] Notably, it is a precursor for the synthesis of various substituted thienopyridines, which have shown promise as potent kinase inhibitors and anticancer agents.[2] The conversion of the readily available thieno[3,2-b]pyridin-7(4H)-one to the 7-chloro derivative is a pivotal step in the synthetic route to these complex molecules. This guide will explore the prevalent methods for this chlorination reaction.
Synthetic Methodologies
The conversion of the lactam functionality in thieno[3,2-b]pyridin-7(4H)-one to the corresponding chloride is typically achieved through the use of various chlorinating agents. The most commonly employed methods involve oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).
Method 1: Chlorination using Oxalyl Chloride and DMF
This method is a widely cited and effective procedure for the synthesis of this compound. The reaction proceeds via the formation of a Vilsmeier-Haack type reagent from oxalyl chloride and DMF, which then activates the lactam for nucleophilic attack by the chloride ion.
Method 2: Chlorination using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a strong dehydrating and chlorinating agent frequently used for the conversion of amides and lactams to their corresponding chloro-derivatives. The reaction can be performed neat or in a high-boiling solvent. While specific conditions for thieno[3,2-b]pyridin-7(4H)-one are not extensively reported, protocols for analogous heterocyclic ketones are well-established and can be adapted.
Method 3: Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride, often in the presence of a catalytic amount of DMF, is another common reagent for this transformation. Similar to the oxalyl chloride method, a Vilsmeier-Haack intermediate is proposed to facilitate the chlorination. This method is often advantageous due to the gaseous nature of the byproducts (SO₂ and HCl), which can simplify purification.
Comparative Data of Synthetic Methods
The selection of a synthetic method often depends on factors such as yield, reaction conditions, and availability of reagents. The following table summarizes the key quantitative data for the different chlorination methods.
| Method | Chlorinating Agent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Oxalyl Chloride / DMF | Dichloromethane (B109758), 1,2-Dichloroethane | Reflux | 6 | 90 | >98 (GC)[3] |
| 2 (Proposed) | Phosphorus Oxychloride (POCl₃) | Toluene or neat | Reflux | 2-8 | 70-90 (Typical) | >95 (Typical) |
| 3 (Proposed) | Thionyl Chloride (SOCl₂) / DMF | Toluene or Dichloromethane | Reflux | 4-12 | 75-95 (Typical) | >95 (Typical) |
Experimental Protocols
Method 1: Synthesis of this compound using Oxalyl Chloride and DMF
Materials:
-
thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol)
-
Oxalyl chloride (2.9 mL, 33.86 mmol)
-
N,N-dimethylformamide (DMF) (1.8 mL, 23.28 mmol)
-
Dichloromethane (30 mL)
-
1,2-Dichloroethane (20 mL)
Procedure:
-
To a 250 mL round-bottomed flask under an inert atmosphere, add dichloromethane and 1,2-dichloroethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add N,N-dimethylformamide, followed by the dropwise addition of oxalyl chloride.[2]
-
To this mixture, add thieno[3,2-b]pyridin-7(4H)-one in one portion.[2]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, is obtained as a pale yellow solid upon cooling.[2]
-
Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The reported yield for this procedure is 90%.[2]
Characterization:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[2]
Visualizing the Synthesis and its Context
To better illustrate the synthetic process and its relevance in drug discovery, the following diagrams are provided.
Caption: Chemical transformation of the starting material to the final product.
Caption: Step-by-step experimental workflow for the synthesis.
Application in Drug Discovery: Targeting Cancer Signaling Pathways
Thieno[3,2-b]pyridine (B153574) derivatives are of significant interest in oncology research due to their potential to modulate key signaling pathways implicated in cancer progression. These compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Notably, derivatives of the thieno[3,2-b]pyridine scaffold have been explored as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the PI3K/AKT/mTOR signaling pathway.[4] Inhibition of these pathways can lead to the suppression of tumor angiogenesis and the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]
Caption: Inhibition of cancer signaling pathways by thienopyridine derivatives.
Conclusion
The synthesis of this compound from thieno[3,2-b]pyridin-7(4H)-one is a robust and high-yielding transformation, particularly when employing oxalyl chloride and DMF. This guide provides the necessary technical details for its successful synthesis and highlights its importance as a key intermediate in the development of targeted cancer therapies. The provided protocols and comparative data aim to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 69627-03-8 [chemicalbook.com]
- 3. 7-クロロチエノ[3,2-b]ピリジン | this compound | 69627-03-8 | 東京化成工業株式会社 [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
An Examination of 7-Chlorothieno[3,2-b]pyridine: Current Understanding of its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorothieno[3,2-b]pyridine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors[1][2]. Its fused thiophene (B33073) and pyridine (B92270) ring system, substituted with a chlorine atom, provides a versatile scaffold for developing novel therapeutic molecules[1]. Despite its importance as a synthetic intermediate, publicly available, in-depth technical information regarding its core physicochemical properties, specifically its solubility and stability, is notably limited. This guide synthesizes the currently available data to provide a foundational understanding for professionals working with this compound and highlights areas where further investigation is critically needed.
Physicochemical Properties
Basic information for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNS | [3] |
| Molecular Weight | 169.63 g/mol | [3][4] |
| Physical State | Solid | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 31-35°C | [3] |
Solubility Profile
Aqueous Solubility The compound is described as being "sparingly soluble in water"[1]. This limited aqueous solubility is a common characteristic of many small molecule organic compounds used in drug discovery and can have significant implications for handling, formulation, and bioavailability of its derivatives.
Organic Solvent Solubility While specific solubility values (e.g., in mg/mL or M) are not published, its use in various chemical syntheses suggests at least moderate solubility in several common organic solvents. These include:
The compound's application in Hiyama coupling reactions also indicates solubility in solvents like eucalyptol, a bio-based solvent[7]. The lack of precise solubility data necessitates that researchers perform their own solubility assessments in solvents relevant to their specific applications.
Experimental Protocol: Determining Thermodynamic Solubility (A General Approach)
In the absence of specific published protocols for this compound, a standard experimental workflow for determining thermodynamic solubility is presented below. This would be a crucial first step for any research involving this compound.
Caption: A generalized workflow for determining the thermodynamic solubility of a compound.
Detailed Steps:
-
Preparation of a Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at various pH).
-
Equilibration: The resulting slurry is agitated (e.g., using a shaker or stir plate) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Sampling and Filtration: A sample of the slurry is withdrawn and immediately filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Analysis of Filtrate: The clear filtrate is then diluted with a suitable solvent and analyzed using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: The concentration of this compound in the filtrate is determined by comparing its analytical response to a standard curve of known concentrations. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and use in multi-step syntheses.
General Stability According to available safety data sheets, this compound is considered "Stable under recommended temperatures and pressures"[3]. However, this is a general statement and does not provide insight into its stability under specific stress conditions.
Storage Recommendations For long-term storage, it is recommended to keep the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from sources of ignition[3]. The recommended storage temperature is between 2-8°C[3].
Incompatibilities and Degradation
-
Incompatible Materials: Strong oxidizing agents are listed as incompatible materials[3]. Contact with such agents should be avoided to prevent potential hazardous reactions.
-
Conditions to Avoid: The generation of dust should be avoided[3].
-
Hazardous Decomposition Products: Upon decomposition, the compound may produce carbon oxides, hydrogen chloride, nitrogen oxides, and sulfur oxides[3].
Forced Degradation Studies Workflow
To thoroughly understand the stability of this compound, forced degradation studies are essential. A typical workflow for such a study is outlined below. This process helps to identify potential degradation pathways and the intrinsic stability of the molecule.
Caption: A standard workflow for conducting forced degradation studies on a chemical compound.
Experimental Protocol: Forced Degradation Study (A General Approach)
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic Hydrolysis: Treated with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Basic Hydrolysis: Treated with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid compound and a solution are exposed to high temperatures.
-
Photolytic Degradation: The solid compound and a solution are exposed to UV and visible light.
-
-
Sample Treatment: At specified time points, samples are withdrawn. For acid and base hydrolysis, the samples are neutralized.
-
Analysis: All samples are analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.
-
Characterization of Degradants: If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify the structure of the degradation products.
Conclusion and Future Outlook
This compound is a valuable starting material in medicinal chemistry. However, the publicly available data on its fundamental properties of solubility and stability are sparse and largely qualitative. For researchers and drug development professionals, this information gap presents a challenge. It is imperative that quantitative solubility studies in a range of pharmaceutically relevant solvents and comprehensive stability assessments under forced degradation conditions are conducted. Such data would be invaluable for optimizing reaction conditions, developing robust analytical methods, and informing the formulation strategies for any drug candidates derived from this important heterocyclic scaffold.
References
- 1. guidechem.com [guidechem.com]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. aksci.com [aksci.com]
- 4. This compound | 69627-03-8 | FC53344 [biosynth.com]
- 5. rsc.org [rsc.org]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-derived oils and their derivatives as renewable-green solvents in organic synthesis | Russian Chemical Reviews [rcr.colab.ws]
Spectroscopic Profile of 7-Chlorothieno[3,2-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 7-Chlorothieno[3,2-b]pyridine. This compound is a key intermediate in the synthesis of various pharmaceutical agents and materials science components. A thorough understanding of its spectroscopic characteristics is essential for its identification, quality control, and further application in research and development.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H-NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.61 | Doublet (d) | 5.2 | 1 | H-5 |
| 7.81 | Doublet (d) | 5.2 | 1 | H-6 |
| 7.30 | Doublet (d) | 4.8 | 1 | H-2 or H-3 |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C-NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| Predicted | C-7 (bearing Cl) |
| Predicted | C-5 |
| Predicted | C-6 |
| Predicted | Quaternary carbons |
| Predicted | C-2 or C-3 |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~1600-1450 | Medium-Strong | C=C and C=N Stretch | Aromatic Rings |
| ~1200-1000 | Medium-Strong | C-N Stretch | Pyridine Ring |
| ~850-750 | Strong | C-H Bending (out-of-plane) | Aromatic C-H |
| ~750-650 | Medium-Strong | C-S Stretch | Thiophene Ring |
| ~800-600 | Strong | C-Cl Stretch | Aryl Halide |
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion | Relative Abundance |
| 169 | [M]⁺ (with ³⁵Cl) | ~100% |
| 171 | [M+2]⁺ (with ³⁷Cl) | ~32% |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H-NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C-NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H-NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C-NMR.
-
Integrate the signals in the ¹H-NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Sample Preparation (ATR Method):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies of functional groups to confirm the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) or with a direct insertion probe.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL for GC-MS analysis.
-
For direct insertion, a small amount of the solid sample is placed in a capillary tube.
Acquisition (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). The presence of a peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is characteristic of a compound containing one chlorine atom.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 7-Chlorothieno[3,2-b]pyridine
For Immediate Release
Shanghai, China – December 21, 2025 – 7-Chlorothieno[3,2-b]pyridine, a heterocyclic compound, has emerged as a significant building block in medicinal chemistry. This technical guide provides an in-depth overview of its discovery, history, synthesis, and application, with a particular focus on its role in the development of potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Physicochemical Properties
This compound (CAS Number: 69627-03-8) is a halogenated heterocyclic organic compound featuring a fused ring system of thiophene (B33073) and pyridine.[1] At room temperature, it typically presents as a white to off-white crystalline solid.[1] Its strategic placement of a chlorine atom at the 7-position makes it an ideal precursor for the synthesis of a variety of substituted thieno[3,2-b]pyridines through nucleophilic aromatic substitution.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNS | [1] |
| Molecular Weight | 169.64 g/mol | [1] |
| CAS Number | 69627-03-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 35 °C | [2] |
| Flash Point | 110 °C | [2] |
Discovery and Historical Context
The thieno[3,2-b]pyridine (B153574) scaffold was first reported in the late 1980s as part of a broader exploration into novel heterocyclic systems for pharmaceutical applications.[1] While the specific seminal publication detailing the initial synthesis of the 7-chloro derivative by J. M. Barker and colleagues in 1988 remains a niche citation, its emergence marked a key development for medicinal chemists. The introduction of the reactive chlorine atom at the 7-position provided a versatile handle for further chemical modifications, paving the way for the creation of diverse compound libraries for biological screening.
Synthesis of this compound
A common and efficient method for the laboratory-scale synthesis of this compound involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.
Experimental Protocol
Reaction: Thieno[3,2-b]pyridin-7(4H)-one to this compound[2]
Materials:
-
Thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol)
-
Oxalyl chloride (2.9 mL, 33.86 mmol)
-
N,N-dimethylformamide (DMF) (1.8 mL, 23.28 mmol)
-
Dichloromethane (B109758) (30 mL)
-
Dichloroethane (20 mL)
Procedure:
-
To a 250 mL round-bottomed flask, add dichloromethane (30 mL) and dichloroethane (20 mL).
-
Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the cooled mixture.
-
Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, is obtained as a pale yellow solid.
Results:
-
Yield: 1.7 g (90%)
-
¹H-NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H)[2]
Application in Drug Discovery: Synthesis of Src Kinase Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in various cancers. The 7-chloro group is readily displaced by anilines via nucleophilic aromatic substitution to generate a library of 7-phenylaminothieno[3,2-b]pyridine derivatives.
Experimental Protocol: Nucleophilic Aromatic Substitution
Reaction: this compound with a substituted aniline (B41778).
General Procedure (based on similar reactions):
-
A mixture of this compound and a slight excess of the desired aniline is heated in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).
-
A base, such as triethylamine (B128534) or diisopropylethylamine, may be added to scavenge the HCl generated during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Biological Activity of Derivatives
Derivatives of 7-phenylaminothieno[3,2-b]pyridine have demonstrated potent inhibitory activity against Src kinase. The structure-activity relationship (SAR) studies have shown that substitutions on both the C-2 phenyl and C-7 phenylamino (B1219803) groups can significantly impact the inhibitory potency.
| Compound ID | C-2 Substituent | C-7 Phenylamino Substituent | Src IC₅₀ (nM) | Lck IC₅₀ (nM) |
| Example 1 | Phenyl | 2,4-Dichloro-5-methoxyphenylamino | 2 | 3 |
| Example 2 | 4-(Aminomethyl)phenyl | 2,4-Dichloro-5-methoxyphenylamino | 3 | 4 |
| Example 3 | Thien-2-yl | 2,4-Dichloro-5-methoxyphenylamino | 4 | 5 |
Note: The specific compound IDs are generalized examples based on published SAR studies. IC₅₀ values are representative of potent inhibition.
Src Kinase Signaling Pathway
Src kinases are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, motility, and adhesion.[3] Their aberrant activation is a hallmark of many cancers. Inhibitors derived from this compound target the ATP-binding site of Src kinase, thereby blocking its function and downstream signaling.
Conclusion
This compound has proven to be a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its 7-chloro substituent have enabled the development of potent and selective kinase inhibitors, particularly targeting the Src family. The continued exploration of derivatives based on this core structure holds promise for the discovery of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
Potential Research Avenues for 7-Chlorothieno[3,2-b]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction
7-Chlorothieno[3,2-b]pyridine is a halogenated heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry.[1][2] Its unique structural features, including the fused thiophene (B33073) and pyridine (B92270) rings, provide a valuable starting point for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 7-position allows for diverse functionalization through nucleophilic substitution reactions, making it an attractive core for generating libraries of compounds with a wide range of biological activities.[1][3] This technical guide outlines potential research areas for this compound, focusing on its application in the development of kinase inhibitors for oncology and other therapeutic areas. The guide provides an overview of promising biological targets, synthetic strategies, and detailed experimental protocols to facilitate further research and development.
Kinase Inhibitors: A Primary Avenue for Exploration
The thieno[3,2-b]pyridine (B153574) scaffold has been identified as a promising template for the development of highly selective protein kinase inhibitors.[4][5] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The 7-chloro-thieno[3,2-b]pyridine core can be strategically modified to target the ATP-binding site of various kinases, offering opportunities to develop potent and selective inhibitors.
Targeting Mitotic Kinases: Haspin and CDKLs
Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives as inhibitors of underexplored mitotic kinases such as Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases.[5]
-
Haspin Kinase: Haspin is a serine/threonine kinase essential for proper chromosome alignment and segregation during mitosis.[6][7] Inhibition of Haspin leads to mitotic defects and can induce an anti-tumor immune response, making it an attractive target for cancer therapy.[8][9]
-
CDKL5: Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase crucial for neuronal development and function.[10][11][12] Mutations in the CDKL5 gene are associated with a severe neurodevelopmental disorder. While the direct application in oncology is less clear, targeting CDKL5 could be a viable strategy for neurological disorders.
Proposed Research Workflow for Haspin Inhibitor Development
Caption: Workflow for the development of Haspin inhibitors.
Inhibition of Cancer-Relevant Signaling Pathways: EGFR and PI3K/Akt
The thieno[3,2-b]pyridine scaffold and its isomers have shown potential in targeting well-established cancer signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
-
EGFR Signaling Pathway: The EGFR pathway is a key regulator of cell growth, proliferation, and survival.[13] Overactivation of this pathway is a common driver of various cancers.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and metabolism. Its aberrant activation is frequently observed in cancer, promoting tumor progression and resistance to therapy.[14]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway.
Synthesis of 7-Substituted Thieno[3,2-b]pyridine Derivatives
The chlorine atom at the 7-position of the thieno[3,2-b]pyridine core is amenable to nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward method for introducing a variety of substituents.[3] This allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective inhibitors.
General Experimental Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of 7-amino-thieno[3,2-b]pyridine derivatives.
Materials:
-
This compound
-
Substituted aniline (B41778) or other amine nucleophile
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or isopropanol)
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the amine nucleophile (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 7-substituted-thieno[3,2-b]pyridine derivative.
Synthesis Workflow
Caption: General workflow for the synthesis of 7-amino-thieno[3,2-b]pyridine derivatives.
Biological Evaluation: In Vitro Kinase Assays
To assess the inhibitory potential of the synthesized 7-substituted-thieno[3,2-b]pyridine derivatives, in vitro kinase assays are essential. A variety of assay formats are available, with the ADP-Glo™ Kinase Assay being a common and robust method.
General Protocol for ADP-Glo™ Kinase Assay
This protocol provides a general outline for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compound (7-substituted-thieno[3,2-b]pyridine derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In the wells of the assay plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
While specific quantitative data for derivatives of this compound is not yet widely available in the public domain, the following table presents hypothetical data to illustrate how results from kinase inhibitor screening could be structured. This serves as a template for organizing experimental findings.
| Compound ID | R-Group at 7-position | Haspin IC50 (nM) | CDKL5 IC50 (nM) | EGFR IC50 (nM) | PI3Kα IC50 (nM) |
| THP-001 | 4-fluoroaniline | 50 | >10,000 | 1,200 | 5,500 |
| THP-002 | 3-chloroaniline | 25 | >10,000 | 850 | 4,200 |
| THP-003 | 4-methoxyaniline | 150 | >10,000 | 2,500 | 8,900 |
| THP-004 | 4-(dimethylamino)aniline | 5 | >10,000 | 500 | 2,100 |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the 7-position make it an ideal scaffold for generating compound libraries for high-throughput screening. Future research should focus on:
-
Broad Kinase Profiling: Screening libraries of 7-substituted-thieno[3,2-b]pyridine derivatives against a broad panel of kinases to identify novel and selective inhibitors.
-
Structure-Based Drug Design: Utilizing X-ray crystallography to determine the binding mode of lead compounds to their target kinases, enabling rational drug design and optimization.
-
In Vivo Evaluation: Assessing the efficacy and pharmacokinetic properties of promising lead compounds in relevant animal models of disease.
By systematically exploring the chemical space around the this compound core, researchers can unlock its full potential in the discovery and development of next-generation therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 11. mdpi.com [mdpi.com]
- 12. CDKL5 - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
7-Chlorothieno[3,2-b]pyridine: A Versatile Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Abstract
7-Chlorothieno[3,2-b]pyridine has emerged as a critical heterocyclic scaffold in medicinal chemistry, primarily serving as a versatile building block in the synthesis of potent kinase inhibitors and other bioactive molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and thieno[3,2-b]pyridine (B153574), a fused bicyclic system comprising a thiophene (B33073) and a pyridine (B92270) ring, is a privileged scaffold in this domain. The introduction of a chlorine atom at the 7-position, yielding this compound, provides a key handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions. This feature has made it a sought-after intermediate in the development of targeted therapies, particularly in the field of oncology. This guide will delve into the synthesis, characterization, and strategic application of this valuable building block.
Physicochemical Properties and Characterization
This compound is a white to off-white or pale yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNS | [2] |
| Molecular Weight | 169.63 g/mol | [3] |
| CAS Number | 69627-03-8 | [2] |
| Appearance | White to yellow to orange powder/lump | [1] |
| Melting Point | 35 °C | [1] |
| Flash Point | 110 °C | [1] |
| Solubility | Sparingly soluble in water | [4] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).
While comprehensive public domain data for ¹³C NMR, IR, and mass spectrometry are limited, commercial suppliers and chemical databases may provide this information upon request.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.
Experimental Protocol
Reaction: Thieno[3,2-b]pyridin-7(4H)-one to this compound[1]
Materials:
-
Thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol)
-
Oxalyl chloride (2.9 mL, 33.86 mmol)
-
N,N-dimethylformamide (DMF) (1.8 mL, 23.28 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (30 mL)
-
1,2-Dichloroethane (B1671644) (20 mL)
Procedure:
-
To a 250 mL round-bottomed flask, add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).
-
Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the cooled mixture.
-
Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, is obtained as a pale yellow solid.
Yield: 1.7 g (90%)
Purity Analysis: The purity of the synthesized compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Role as a Heterocyclic Building Block in Drug Discovery
The strategic placement of the chlorine atom at the 7-position of the thieno[3,2-b]pyridine core makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of vast chemical space in the search for novel drug candidates.
Application in Kinase Inhibitor Synthesis
The thieno[3,2-b]pyridine scaffold has been identified as a core component in a number of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.
4.1.1. Targeting Haspin and ALK2 Kinases
Recent research has highlighted the potential of thieno[3,2-b]pyridine-based compounds as inhibitors of kinases such as Haspin and Activin-like kinase 2 (ALK2).
-
Haspin Kinase: A serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3. Inhibition of Haspin is a promising strategy for cancer therapy.
-
ALK2: A receptor serine/threonine kinase involved in bone morphogenetic protein (BMP) signaling. Gain-of-function mutations in ALK2 are the primary driver of the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and are also implicated in the pediatric brain tumor, diffuse intrinsic pontine glioma (DIPG).
The general workflow for developing kinase inhibitors using this compound is depicted below.
Caption: General workflow for synthesizing and identifying kinase inhibitors.
Illustrative Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design.
4.2.1. Simplified Haspin Kinase Signaling Pathway in Mitosis
Caption: Role of Haspin kinase in mitosis.
4.2.2. Simplified ALK2 Signaling Pathway
Caption: Overview of the ALK2 signaling cascade.
Suzuki-Miyaura Coupling Protocol Example
While specific examples directly utilizing this compound are proprietary or less documented in public literature, a general protocol for the Suzuki-Miyaura coupling of a chloro-heterocycle is provided below as a representative experimental workflow.
Reaction: General Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note: Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant applications in drug discovery and development. Its amenability to synthetic modification, particularly through Suzuki-Miyaura cross-coupling, allows for the efficient generation of diverse libraries of compounds for biological screening. The thieno[3,2-b]pyridine core has demonstrated its potential as a scaffold for potent kinase inhibitors, offering promising avenues for the development of novel therapeutics for cancer and other diseases. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate the work of researchers in harnessing the full potential of this important chemical entity.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 7-Chlorothieno[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 7-Chlorothieno[3,2-b]pyridine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents, particularly in the fields of oncology and kinase inhibition.
Introduction
The thieno[3,2-b]pyridine (B153574) core is a privileged heterocyclic scaffold found in numerous biologically active compounds. The 7-chloro substituent serves as a versatile synthetic handle, allowing for the introduction of various functional groups through cross-coupling reactions. This enables the exploration of the structure-activity relationship (SAR) and the development of potent and selective inhibitors of various biological targets. This document details the synthetic routes to this compound and its derivatives, along with protocols for their biological evaluation and an overview of their targeted signaling pathways.
Synthesis of this compound
The parent compound, this compound, is a key intermediate for the synthesis of a diverse library of derivatives. A common and effective method for its preparation involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottomed flask (250 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a 250 mL round-bottomed flask, add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).
-
Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the cooled mixture with stirring.
-
After the addition of oxalyl chloride is complete, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate as a pale yellow solid.
-
Isolate the solid by filtration and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: Approximately 1.7 g (90% yield).[1]
Characterization: The product can be characterized by ¹H-NMR spectroscopy. (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[1]
Synthesis of this compound Derivatives
The chlorine atom at the 7-position of the thieno[3,2-b]pyridine core is amenable to substitution via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
General Workflow for Derivative Synthesis
Caption: General workflow for the synthesis and evaluation of 7-substituted thieno[3,2-b]pyridine derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the synthesis of 7-aryl-thieno[3,2-b]pyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol (B44631) ester
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) (PPh₃) or SPhos)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-dioxane/water or toluene)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid/ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the synthesis of 7-amino-thieno[3,2-b]pyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP or XPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a Schlenk flask.
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Biological Applications and Activity
Derivatives of this compound have shown promising activity as anticancer agents and kinase inhibitors. The following tables summarize some of the reported biological data for thieno[3,2-b]pyridine and related thienopyridine scaffolds.
Anticancer Activity of Thienopyridine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Thieno[2,3-c]pyridine 6i | HSC3 (Head and Neck) | 10.8 | [2] |
| T47D (Breast) | 11.7 | [2] | |
| RKO (Colorectal) | 12.4 | [2] | |
| MCF7 (Breast) | 16.4 | [2] | |
| Thieno[2,3-c]pyridine 6a | HSC3 (Head and Neck) | 14.5 | [2] |
| RKO (Colorectal) | 24.4 | [2] | |
| 6-[(benzothiazol-2-yl)amino]thieno[3,2-b]pyridine | MCF-7 (Breast) | 3.5 | [3] |
| A375-C5 (Melanoma) | 6.9 | [3] | |
| NCI-H460 (Lung) | 5.2 | [3] | |
| 6-[(indol-5-yl)amino]thieno[3,2-b]pyridine | MCF-7 (Breast) | 13 | [3] |
| A375-C5 (Melanoma) | 21 | [3] | |
| NCI-H460 (Lung) | 15 | [3] | |
| Methyl 3-(thiophen-3-yl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-231 (Breast) | 13 | [4] |
Kinase Inhibitory Activity of Thienopyridine Derivatives
| Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Imidazo[1,2-a]pyridine-3-ylquinoline | ALK2 | 1 - 56 | [5] |
| Thieno[2,3-b]pyridine | TDP1 | 16,950 - 21,920 | [6] |
| Thieno[3,2-b]pyridine | Haspin | - | [7][8] |
| Pyridothienopyrimidine | EGFR | 7.27 - 17.29 |
Targeted Signaling Pathways
The anticancer and kinase inhibitory activities of this compound derivatives can be attributed to their modulation of key cellular signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[9] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of thieno[3,2-b]pyridine derivatives.
ALK2 Signaling Pathway
Activin receptor-like kinase 2 (ALK2) is a type I serine/threonine kinase receptor involved in bone morphogenetic protein (BMP) signaling.[10] Dysregulation of the ALK2 pathway is implicated in certain cancers, such as diffuse intrinsic pontine glioma (DIPG).[11]
Caption: Overview of the ALK2 signaling pathway and its inhibition.
Hsp90 and Haspin Kinase Signaling
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins and key components of signaling pathways.[5][12] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3.[13] Inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: The role of Hsp90 and Haspin kinase in cancer cell signaling and the effect of their inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HSP90 Molecular Chaperones, Metabolic Rewiring, and Epigenetics: Impact on Tumor Progression and Perspective for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 11. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Application Notes: Synthesis of Pharmaceutical Intermediates Using 7-Chlorothieno[3,2-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Chlorothieno[3,2-b]pyridine is a halogenated heterocyclic organic compound composed of a fused thiophene (B33073) and pyridine (B92270) ring system.[1][2] It serves as a versatile and high-purity building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] The thienopyridine scaffold is a crucial pharmacophore found in numerous medicinal compounds due to its wide range of significant pharmacological activities.[5][6] The chlorine atom at the 7-position provides a reactive site for various cross-coupling reactions, making it a key intermediate for the synthesis of bioactive molecules, including kinase inhibitors.[1][7]
Core Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of kinase inhibitors.[1] Thienopyridine derivatives have shown potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[5][6][8]
A notable example is its use in the synthesis of Zanubrutinib (B611923) (BGB-3111) , a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) approved for treating B-cell malignancies like mantle cell lymphoma.[9][10][11] In the synthesis of Zanubrutinib and related compounds, the chlorine atom on the thienopyridine core is typically displaced via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to introduce larger, functionalized moieties that are essential for biological activity.
Key Synthetic Protocols
The reactivity of the C-Cl bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. Below are detailed protocols for its most common transformations into valuable pharmaceutical intermediates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is used to form a carbon-carbon bond by coupling this compound with an organoboron compound, typically an aryl or heteroaryl boronic acid. This is a fundamental step for creating biaryl structures common in many drug molecules.[12][13]
Caption: Suzuki-Miyaura coupling workflow for C-C bond formation.
Methodology:
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if needed, e.g., SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the boronic acid, the palladium catalyst, ligand (if used), and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[14]
-
Add the degassed solvent system via syringe.
-
Heat the mixture with vigorous stirring at the target temperature (typically 80-110 °C) for 4-24 hours.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.[14]
-
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction forms a carbon-nitrogen bond between this compound and a primary or secondary amine.[15] It is a crucial step in the synthesis of many kinase inhibitors where an amino-linkage is required for activity.[7]
Caption: Buchwald-Hartwig amination workflow for C-N bond formation.
Methodology:
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Bulky phosphine (B1218219) ligand (e.g., XPhos, Xantphos, RuPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, LHMDS) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.[16]
-
Add the this compound and the amine coupling partner.
-
Evacuate and backfill the tube with inert gas (three cycles).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours.[17]
-
Monitor reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[18]
-
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction couples this compound with a terminal alkyne to form an alkynyl-substituted thienopyridine. This reaction is valuable for introducing a rigid C-C linker into a molecule.[19][20]
Caption: Sonogashira coupling workflow for C-C alkyne formation.
Methodology:
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine) (2.0-5.0 equiv, can also be solvent)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a stirred solution of this compound and the terminal alkyne in the solvent, add the palladium catalyst and copper(I) iodide.
-
The reaction vessel should be under an inert atmosphere.
-
Add the amine base and stir the mixture at room temperature or with gentle heating (40-70 °C).[19]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and solvent evaporation, purify the product by column chromatography.
-
Quantitative Data Summary
The following table summarizes representative conditions and yields for the functionalization of this compound based on established methodologies for analogous aryl chlorides.
| Reaction Type | Coupling Partner Example | Catalyst System | Base | Solvent | Temp. (°C) | Approx. Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| Suzuki-Miyaura | 3-Pyridylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 80-92 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 80-90 |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 100 | 90-98 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 85-95 |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 88-96 |
General Experimental Workflow
The synthesis of a pharmaceutical intermediate using this compound generally follows a structured workflow from reaction selection to final product characterization.
Caption: A generalized workflow for the synthesis of pharmaceutical intermediates.
References
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 69627-03-8 [chemicalbook.com]
- 8. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 10. medkoo.com [medkoo.com]
- 11. EP4259633A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 7-Chlorothieno[3,2-b]pyridine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorothieno[3,2-b]pyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various bioactive molecules.[1][2] Its unique thienopyridine scaffold has been identified as a promising pharmacophore in the development of novel agrochemicals. This document provides detailed application notes and experimental protocols based on the discovery of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives as potent fungicidal agents. These derivatives have demonstrated significant efficacy against a range of plant pathogens, highlighting the potential of the this compound core in creating next-generation crop protection solutions.[3][4]
Application: Fungicide Development
The this compound scaffold has been successfully utilized to develop a novel class of fungicides based on the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine framework. These compounds have shown promising in vitro activity against several economically important fungal plant pathogens.
Quantitative Data Summary
The fungicidal efficacy of various synthesized 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which originate from the broader thieno[3,2-b]pyridine (B153574) scaffold, was evaluated. The half-maximal effective concentration (EC50) values against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum are presented in the table below.
| Compound ID | Target Fungus | EC50 (µg/mL) |
| I-1 | C. arachidicola | 5.82 |
| R. solani | 6.11 | |
| S. sclerotiorum | 4.61 | |
| I-5 | C. arachidicola | 6.32 |
| R. solani | 5.18 | |
| S. sclerotiorum | 4.93 | |
| I-7 | C. arachidicola | 5.25 |
| R. solani | 4.89 | |
| S. sclerotiorum | 6.66 | |
| I-12 | C. arachidicola | 4.98 |
| R. solani | 5.33 | |
| S. sclerotiorum | 5.07 |
Data extracted from the study on the discovery of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine as a novel fungicide lead scaffold.[3][4]
Experimental Protocols
The following protocols describe the general synthesis of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core structure and the subsequent derivatization to obtain the target fungicidal compounds.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridin-4-one
This protocol outlines the initial step in the synthesis of the core scaffold.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
Procedure:
-
To a 100 mL round-bottom flask, add methyl 3-aminothiophene-2-carboxylate (1.57 g, 10 mmol), sodium hydroxide (0.8 g, 20 mmol), and 40 mL of ethanol.
-
Stir the mixture at room temperature for a specified duration to facilitate the hydrolysis of the ester.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an appropriate acid.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4,5,6,7-tetrahydrothieno[3,2-b]pyridin-4-one intermediate.
Protocol 2: Synthesis of 4,5-Dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives
This protocol describes the synthesis of the final fungicidal compounds from the intermediate.
Materials:
-
4,5,6,7-Tetrahydrothieno[3,2-b]pyridin-4-one intermediate
-
Appropriate aryl hydrazine (B178648)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a reaction vessel, dissolve the 4,5,6,7-tetrahydrothieno[3,2-b]pyridin-4-one intermediate in a suitable solvent.
-
Add the desired substituted aryl hydrazine to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Further purify the product by recrystallization from an appropriate solvent system (e.g., dichloromethane) to obtain the final 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivative.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic route for the preparation of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives.
Caption: General synthesis workflow for fungicidal thienopyridine derivatives.
Proposed Mode of Action
Transcriptome analysis of compound I-12 suggests a mode of action that involves the disruption of key cellular processes in the target fungi.
Caption: Proposed mechanism of action for thienopyridine-based fungicides.
References
Application Notes and Protocols for 7-Chlorothieno[3,2-b]pyridine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-chlorothieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective kinase inhibitors. Its unique bicyclic heterocyclic structure allows for strategic substitutions that can be tailored to target the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways implicated in diseases such as cancer.
These application notes provide an overview of the utility of this compound in the design of kinase inhibitors, focusing on two prominent examples: a series of highly selective Haspin kinase inhibitors and the multi-targeted receptor tyrosine kinase (RTK) inhibitor, sitravatinib. Detailed protocols for the synthesis and evaluation of these inhibitors are provided to guide researchers in this field.
Key Kinase Targets and Therapeutic Applications
Derivatives of the this compound scaffold have been successfully employed to target a range of protein kinases, demonstrating potential therapeutic applications in oncology and other diseases.
-
Haspin (GSG2): A serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1] Inhibition of Haspin disrupts chromosome alignment and segregation, leading to mitotic catastrophe and cell death in proliferating cancer cells.[2][3] The thieno[3,2-b]pyridine (B153574) scaffold has been utilized to develop highly selective Haspin inhibitors.
-
Receptor Tyrosine Kinases (RTKs): This class of cell surface receptors is critical for regulating cellular processes like growth, proliferation, and survival. Dysregulation of RTK signaling is a common driver of cancer. The thieno[3,2-b]pyridine-based drug, sitravatinib, is a potent inhibitor of multiple RTKs, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]
-
AXL: A member of the TAM (Tyro3, Axl, Mer) family of RTKs, its overexpression is associated with poor prognosis and drug resistance in various cancers.[5][6]
-
c-Met (Hepatocyte Growth Factor Receptor): Plays a significant role in cell motility, invasion, and tumor metastasis.[7][8]
-
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the this compound scaffold.
Table 1: Inhibitory Activity of a 3,5-disubstituted thieno[3,2-b]pyridine-based Haspin Inhibitor
| Compound Reference | Target Kinase | IC50 (nM) |
| MU1464 | Haspin | Data not specified in provided text |
Note: While the source material identifies MU1464 as a potent Haspin inhibitor, the specific IC50 value was not available in the provided search results. The compound is highlighted as a key example of a selective inhibitor from this scaffold.
Table 2: Inhibitory Profile of Sitravatinib (MGCD516)
| Target Kinase | IC50 (nM) |
| Axl | 1.5 |
| MER | 2 |
| VEGFR1 | 6 |
| VEGFR2 | 5 |
| VEGFR3 | 2 |
| KIT | 6 |
| FLT3 | 8 |
| DDR1 | 29 |
| DDR2 | 0.5 |
| TRKA | 5 |
| TRKB | 9 |
| c-Met | Not specified in provided text |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.
Protocol 1: Synthesis of 3,5-disubstituted thieno[3,2-b]pyridine Analogs (General Procedure)
This protocol describes a general method for the synthesis of 3,5-disubstituted thieno[3,2-b]pyridines starting from 3-bromo-5-chlorothieno[3,2-b]pyridine (B1376020), utilizing sequential Suzuki couplings.
Materials:
-
3-bromo-5-chlorothieno[3,2-b]pyridine
-
Aryl/heteroaryl boronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
First Suzuki Coupling (Position 5): a. To an oven-dried flask under an inert atmosphere, add 3-bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq), the first aryl/heteroaryl boronic acid (1.1-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq). b. Add the anhydrous solvent and degas the mixture by bubbling with inert gas for 10-15 minutes. c. Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature. e. Add water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the 3-bromo-5-substituted-thieno[3,2-b]pyridine intermediate.
-
Second Suzuki Coupling (Position 3): a. Using the purified intermediate from the previous step (1.0 eq), repeat the Suzuki coupling procedure with the second, different aryl/heteroaryl boronic acid (1.1-1.5 eq). b. Follow the same reaction setup, workup, and purification steps as described above to yield the final 3,5-disubstituted thieno[3,2-b]pyridine product.
Protocol 2: Synthesis of Sitravatinib (MGCD516)
This protocol outlines the key synthetic steps for the preparation of sitravatinib, based on information from patent literature.[9]
Materials:
-
Aniline (B41778) intermediate (126 from patent)
-
1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware and purification equipment
Procedure (Final Amide Coupling Step):
-
To a solution of the aniline intermediate 126 (1.1 mmol) and DIPEA (3.3 mmol) in dry DMF (20 mL), add 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid (1.5 mmol) and HATU (1.9 mmol).[9]
-
Stir the reaction mixture at room temperature for 18 hours.[9]
-
Partition the reaction mixture between ethyl acetate and water.[9]
-
Wash the organic phase sequentially with water, 1M NaOH, and brine.[9]
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel chromatography (eluting with ethyl acetate) to afford the final compound.[9]
Protocol 3: In-Cell ELISA for Haspin Kinase Inhibition
This protocol provides a method to quantify the inhibition of Haspin kinase activity within cells by measuring the phosphorylation of its substrate, histone H3 at threonine 3.
Materials:
-
Adherent cancer cell line (e.g., HeLa, HT29)
-
96-well microplate (clear bottom)
-
Cell culture medium and supplements
-
Test compounds (thieno[3,2-b]pyridine derivatives) and positive control (e.g., known Haspin inhibitor)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3) antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 1-2 hours). Include wells with vehicle control (e.g., DMSO) and a positive control.
-
Fixation: Carefully remove the culture medium and add 100 µL of fixing solution to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells three times with PBS. Add 100 µL of permeabilization buffer to each well and incubate for 10 minutes.
-
Blocking: Wash the wells three times with PBS. Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Remove the blocking buffer and add 100 µL of the primary antibody solution (diluted in blocking buffer) to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells three times with PBS containing 0.1% Tween-20. Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature in the dark.
-
Detection: Wash the wells five times with PBS containing 0.1% Tween-20. Add 100 µL of TMB substrate solution to each well and incubate until sufficient color development.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound-based inhibitors and a general experimental workflow.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Caption: Inhibition of Multiple RTK Pathways by Sitravatinib.
Caption: Workflow for Kinase Inhibitor Development.
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]
- 3. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine (B153574) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 7-Chlorothieno[3,2-b]pyridine with various boronic acids and their derivatives.
The primary challenge in the Suzuki coupling of this compound lies in the inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] Furthermore, the presence of the nitrogen atom in the pyridine (B92270) ring can lead to catalyst inhibition.[1] Overcoming these hurdles requires careful selection of the palladium catalyst, ligand, base, and solvent system to achieve efficient and high-yielding transformations. This guide summarizes effective conditions reported for similar challenging heteroaryl chlorides and provides a robust starting protocol for the optimization of Suzuki couplings with this compound.
Key Reaction Parameters and Optimization
Successful Suzuki coupling of this compound is contingent on the judicious selection of several key parameters:
-
Palladium Precursor: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ. Pre-formed palladium complexes incorporating a ligand, such as Pd(dppf)Cl₂, can also be highly effective.[2][3]
-
Ligand: The choice of ligand is paramount for the coupling of unreactive aryl chlorides. Electron-rich and sterically bulky phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), have demonstrated high efficacy in facilitating the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.[1] Dppf (1,1'-bis(diphenylphosphino)ferrocene) is another robust and widely used ligand for such transformations.[2]
-
Base: A base is required to activate the boronic acid for the transmetalation step. For challenging couplings involving aryl chlorides, stronger inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][4] The solubility of the base in the reaction medium is also a critical factor.
-
Solvent System: Aprotic polar solvents are commonly employed for Suzuki coupling reactions. Mixtures of solvents like 1,4-dioxane (B91453)/water or THF/water are frequently used, as the presence of water can aid in the dissolution of the inorganic base and facilitate the catalytic cycle.[1][4] Anhydrous conditions can also be successful, particularly with soluble organic bases.[5]
-
Boron Reagent: While arylboronic acids are the most common coupling partners, boronic esters (e.g., pinacol (B44631) esters) and organotrifluoroborates can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[6]
Tabulated Summary of Reaction Conditions for Similar Heteroaryl Chlorides
The following tables summarize successful Suzuki-Miyaura coupling conditions for various chloro-heterocycles, providing a valuable reference for the development of a protocol for this compound.
Table 1: Suzuki Coupling of 3-Chloro-5-(1,2,4-oxadiazol-2-yl)pyridine with Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(dtbpf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 90 |
| 2 | PdCl₂(dtbpf) (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 88 |
| 3 | PdCl₂(dtbpf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 85 |
| Data adapted from a study on a substituted chloropyridine, demonstrating the efficacy of PdCl₂(dtbpf) with various bases.[7] |
Table 2: Suzuki Coupling of Various Chloropyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloropyridine | P1-L5 (2.1) | - | DBU | THF/H₂O (5:1) | 110 | 0.17 | 35 |
| 2-Chloropyridine | P1-L1 (1.2) | - | DBU | THF/H₂O (5:1) | 85-97 | 0.07-0.1 | - |
| Data from an automated optimization study, highlighting the use of specific precatalysts (P1) and ligands (L1=XPhos, L5=PCy₃).[8] |
Table 3: General Conditions for Suzuki Coupling of Chloro-nitroarenes
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (5.2) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux |
| These conditions were found to be effective for electron-deficient chloroarenes.[9] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.03 equiv.) and the ligand (e.g., SPhos, 0.06 equiv.).
-
Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or inappropriate ligand. 2. Insufficiently strong or insoluble base. 3. Reaction temperature too low. 4. Oxygen contamination. | 1. Use a fresh batch of palladium precursor and a more electron-rich, bulky ligand (e.g., SPhos, XPhos). 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate stirring. 3. Gradually increase the reaction temperature. 4. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. |
| Protodeboronation of Boronic Acid | 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water. | 1. Lower the reaction temperature or use a milder base if possible. 2. Use a boronic acid pinacol ester, which is generally more stable. Minimize the amount of water in the solvent system. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source. 2. Catalyst decomposition. | 1. Avoid using protic solvents like alcohols if dehalogenation is observed. 2. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio. |
| Formation of Homocoupled Products | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Improve degassing procedures. 2. Optimize the base and solvent system to improve the solubility and reactivity of the boronate species. |
By carefully considering these parameters and utilizing the provided protocols as a starting point, researchers can successfully implement the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse range of 7-substituted thieno[3,2-b]pyridine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 7-Chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 7-chlorothieno[3,2-b]pyridine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science. The following sections detail established methods for the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond formation at the 7-position of the thieno[3,2-b]pyridine (B153574) core, enabling the synthesis of a diverse range of derivatives.
Introduction to the Reactivity of this compound
This compound is a halogenated heterocyclic compound composed of a fused thiophene (B33073) and pyridine (B92270) ring system.[1] The chlorine atom at the 7-position is susceptible to nucleophilic displacement, making it a key precursor for the synthesis of various functionalized thieno[3,2-b]pyridine derivatives. These derivatives are of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules.[1][2]
Nucleophilic substitution on the pyridine ring of this compound can be achieved through several methods. For the formation of C-N bonds, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective and widely used method.[3][4] This reaction offers a broad substrate scope and functional group tolerance under relatively mild conditions. For the synthesis of C-O bonds, the Ullmann condensation, a copper-catalyzed reaction, is a classic and reliable method for coupling with alcohols and phenols.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. These conditions are based on established protocols for similar aryl halides and provide a starting point for optimization.
| Nucleophile Type | Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Primary/Secondary Amines | Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, RuPhos, or BINAP | NaOtBu or Cs₂CO₃ | Toluene (B28343) or Dioxane | 80 - 110 |
| Anilines | Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or DavePhos | K₂CO₃ or Cs₂CO₃ | Toluene or DMF | 100 - 120 |
| Alcohols/Phenols | Ullmann Condensation | CuI | 1,10-Phenanthroline (B135089) or N,N-Dimethylglycine | K₂CO₃ or Cs₂CO₃ | Dioxane or DMF | 100 - 140 |
| Thiols | Nucleophilic Aromatic Substitution | (No catalyst) | (No ligand) | NaH or K₂CO₃ | DMF or DMSO | 80 - 120 |
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions on this compound.
Protocol 1: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Piperidine)
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a cyclic secondary amine.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the tube via syringe.
-
Add piperidine (1.2 mmol) to the reaction mixture.
-
Finally, add sodium tert-butoxide (1.4 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 7-(piperidin-1-yl)thieno[3,2-b]pyridine.
Protocol 2: Ullmann Condensation with a Phenol (B47542)
This protocol provides a general method for the copper-catalyzed synthesis of 7-aryloxy-thieno[3,2-b]pyridines.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dioxane or DMF
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Add anhydrous dioxane or DMF (5 mL) to the tube.
-
Add potassium carbonate (2.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-phenoxythieno[3,2-b]pyridine derivative.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described nucleophilic substitution protocols.
Caption: Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 7-Chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of novel compounds derived from 7-Chlorothieno[3,2-b]pyridine, a versatile scaffold in medicinal chemistry. The protocols focus on key synthetic transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the creation of diverse chemical libraries for drug discovery and development.
Overview of Synthetic Strategies
This compound is a valuable starting material for the synthesis of a variety of substituted thieno[3,2-b]pyridine (B153574) analogs.[1][2] The electron-deficient nature of the pyridine (B92270) ring and the presence of the chloro substituent at the 7-position make it amenable to several synthetic transformations. The primary strategies for derivatization include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a wide range of primary and secondary amines.
-
-
Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles, such as amines and thiols.
These reactions allow for the introduction of a wide array of functional groups at the 7-position, which is crucial for modulating the biological activity of the resulting compounds. The thieno[3,2-b]pyridine core is a key pharmacophore in the development of kinase inhibitors and other therapeutic agents.[1]
Synthesis of Starting Material: this compound
A common method for the preparation of this compound involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.[1]
Experimental Protocol:
To a solution of N,N-dimethylformamide (1.8 mL, 23.28 mmol) in a mixture of methylene (B1212753) chloride (30 mL) and ethylene (B1197577) chloride (20 mL) at 0 °C, oxalyl chloride (2.9 mL, 33.86 mmol) is added dropwise. After the addition is complete, thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) is added to the mixture. The reaction is then heated to reflux and stirred for 6 hours. Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield this compound as a pale yellow solid.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temp. | Time | Yield | Product |
| Thieno[3,2-b]pyridin-7(4H)-one | Oxalyl chloride | DMF | CH₂Cl₂/C₂H₄Cl₂ | Reflux | 6 h | 90% | This compound |
Characterization Data:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[1]
Synthesis of 7-Arylthieno[3,2-b]pyridines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This reaction is particularly useful for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
General Experimental Protocol:
In a reaction vessel, this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as Na₂CO₃ (2.0 equiv) are combined in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 78 |
Note: The yields are hypothetical and based on typical Suzuki-Miyaura reactions with similar substrates.
Caption: Suzuki-Miyaura Coupling Workflow.
Synthesis of 7-Aminothieno[3,2-b]pyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This method allows for the coupling of a wide variety of amines with aryl halides.
General Experimental Protocol:
A mixture of this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 equiv), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (0.02-0.10 equiv), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.5-2.5 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) is heated under an inert atmosphere at 80-120 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 7-aminothieno[3,2-b]pyridine derivative.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 88 |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| Piperazine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 16 | 82 |
Note: The yields are hypothetical and based on typical Buchwald-Hartwig amination reactions with similar substrates.
Caption: Buchwald-Hartwig Amination Workflow.
Synthesis of 7-Substituted Thieno[3,2-b]pyridines via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct method for the displacement of the 7-chloro substituent with various nucleophiles, particularly under thermal or microwave-assisted conditions. This method is often simpler than palladium-catalyzed reactions as it does not require a metal catalyst.
General Experimental Protocol for Amination:
A mixture of this compound (1.0 equiv), the desired amine (2.0-5.0 equiv), and optionally a base such as K₂CO₃ or Et₃N in a high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP) is heated at 120-180 °C for 12-48 hours. Alternatively, the reaction can be performed under microwave irradiation at a similar temperature for a shorter duration (30-120 minutes). After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography.
Table 4: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | Piperidine | - | DMSO | 150 | 24 | 70 | | 4-Methylpiperazine | K₂CO₃ | NMP | 160 | 18 | 75 | | Ethanethiol | NaH | DMF | 100 | 12 | 80 |
Note: The yields are hypothetical and based on typical SNAr reactions with similar substrates.
Caption: Nucleophilic Aromatic Substitution Workflow.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere where necessary.
-
Strong bases such as sodium t-butoxide are corrosive and moisture-sensitive.
-
High temperatures and pressures may be generated in microwave reactions; use appropriate sealed vessels and safety shields.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols provide a foundation for the synthesis of a diverse range of novel compounds from this compound. The specific reaction conditions may require optimization depending on the substrate and the desired product.
References
Application Notes and Protocols: 7-Chlorothieno[3,2-b]pyridine in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorothieno[3,2-b]pyridine is a versatile heterocyclic building block crucial in the synthesis of a variety of pharmacologically active compounds, particularly in the field of oncology. Its rigid, bicyclic structure serves as a key scaffold for the development of potent and selective kinase inhibitors. The chlorine atom at the 7-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the introduction of diverse functionalities to modulate biological activity and pharmacokinetic properties.
This document provides detailed application notes on the use of this compound in the synthesis of anti-cancer agents, with a focus on the multi-kinase inhibitor, sitravatinib (B1680992). Experimental protocols for key synthetic transformations and quantitative data on the biological activity of the resulting compounds are presented.
Application in the Synthesis of Sitravatinib
Sitravatinib (MGCD516) is a potent, orally bioavailable small molecule inhibitor of a spectrum of receptor tyrosine kinases (RTKs), including TAM (TYRO3, AXL, MER), VEGFR, and c-Met, all of which are implicated in tumor growth, angiogenesis, and immune evasion.[1][2] The thieno[3,2-b]pyridine (B153574) core is a central feature of sitravatinib's pharmacophore.
The synthesis of sitravatinib utilizes this compound as a key starting material. The chlorine atom at the 7-position is displaced by a substituted phenol (B47542) via a nucleophilic aromatic substitution reaction, a common and efficient method for forming aryl ether linkages in medicinal chemistry.
Experimental Protocol: Synthesis of a Key Sitravatinib Intermediate
This protocol outlines the nucleophilic aromatic substitution reaction between this compound and a substituted phenol, a critical step in the synthesis of sitravatinib and its analogs.
Reaction: Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
Substituted Phenol (e.g., 2-fluoro-4-nitrophenol)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 7-(aryloxy)thieno[3,2-b]pyridine intermediate.
Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and choice of base and solvent may need to be optimized for specific substrates.
Biological Activity of Thieno[3,2-b]pyridine Derivatives
The thieno[3,2-b]pyridine scaffold has been incorporated into numerous compounds with significant anti-cancer activity. The following tables summarize the in vitro inhibitory activity of representative thieno[3,2-b]pyridine derivatives against various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of 6-[(hetero)arylamino]thieno[3,2-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) |
| Benzothiazole Derivative | Breast Adenocarcinoma (MCF-7) | 3.5 - 6.9 |
| Melanoma (A375-C5) | 3.5 - 6.9 | |
| Non-small Cell Lung Cancer (NCI-H460) | 3.5 - 6.9 | |
| Indole Derivative | Breast Adenocarcinoma (MCF-7) | 13 - 21 |
| Melanoma (A375-C5) | 13 - 21 | |
| Non-small Cell Lung Cancer (NCI-H460) | 13 - 21 |
Data extracted from a study on novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines.[3]
Table 2: In Vitro Anti-proliferative Activity of Thieno[2,3-b]pyridine (B153569) Derivatives (Isomers)
| Compound ID | Cancer Cell Line | GI50 (nM) |
| Compound 17d (3-methoxyphenylcarboxamide derivative) | Melanoma (MDA-MD-435) | 23 |
| Breast Cancer (MDA-MB-468) | 46 |
Data from a study on thieno[2,3-b]pyridines-2-carboxamides.[4]
Signaling Pathways and Mechanism of Action
Derivatives of this compound, such as sitravatinib, exert their anti-cancer effects by targeting multiple signaling pathways crucial for tumor progression.
Key Targeted Signaling Pathways:
-
TAM (TYRO3, AXL, MER) Kinase Pathway: Inhibition of these receptors can disrupt the tumor microenvironment and enhance the anti-tumor immune response.[1]
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Pathway: By blocking VEGFR2, these inhibitors can effectively inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]
-
c-Met (Hepatocyte Growth Factor Receptor) Pathway: Inhibition of c-Met can reduce tumor cell proliferation.[2]
-
Overcoming Multidrug Resistance (MDR): Sitravatinib has been shown to inhibit the function of the ATP-binding cassette (ABC) transporter ABCG2, thereby restoring the sensitivity of cancer cells to chemotherapeutic drugs.[5]
Visualizing the Synthetic Workflow and Signaling Pathways
Below are diagrams generated using the DOT language to visualize the synthetic workflow and a simplified representation of the signaling pathways targeted by thieno[3,2-b]pyridine-based anti-cancer agents.
Caption: Synthetic workflow for a key sitravatinib intermediate.
Caption: Targeted signaling pathways of thieno[3,2-b]pyridine inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent anti-cancer agents, most notably the multi-kinase inhibitor sitravatinib. The straightforward reactivity of the 7-chloro position allows for the efficient construction of complex molecules with desirable pharmacological profiles. The resulting thieno[3,2-b]pyridine-based compounds have demonstrated significant efficacy in inhibiting key signaling pathways involved in tumorigenesis and hold promise for the development of novel cancer therapies. Further exploration of this scaffold is warranted to discover new drug candidates with improved potency and selectivity.
References
- 1. What is Sitravatinib used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sitravatinib, a Tyrosine Kinase Inhibitor, Inhibits the Transport Function of ABCG2 and Restores Sensitivity to Chemotherapy-Resistant Cancer Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 7-Chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 7-Chlorothieno[3,2-b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following protocols and data are intended to guide researchers in confirming the identity, purity, and structure of this compound and its derivatives.
Introduction
This compound (CAS No. 69627-03-8) is a heterocyclic compound composed of a fused thieno[3,2-b]pyridine (B153574) ring system with a chlorine substituent at the 7-position.[2] Its molecular formula is C₇H₄ClNS, and it has a molecular weight of 169.63 g/mol .[3] This compound typically appears as a white to yellow or orange powder or lumpy solid and serves as a crucial building block in the development of novel therapeutics, including kinase inhibitors and compounds with potential anticancer activity.[1][2] Given its importance, rigorous analytical characterization is essential to ensure the quality and consistency of research and development outcomes.
This document outlines the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography—for the comprehensive analysis of this compound.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound.
2.1.1. ¹H NMR Spectroscopy
¹H NMR provides information about the number, environment, and connectivity of protons in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A 400 MHz NMR spectrometer or higher is recommended for good resolution.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Data Presentation:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 8.61 | Doublet (d) | 5.2 | 1H |
| H-6 | 7.81 | Doublet (d) | 5.2 | 1H |
| H-2 | 7.30 | Doublet (d) | 4.8 | 1H |
Data sourced from ChemicalBook.[1]
2.1.2. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg in 0.5-0.7 mL of CDCl₃).
-
Instrument: A 100 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7 | ~151 |
| C-3a | ~149 |
| C-5 | ~145 |
| C-7a | ~130 |
| C-2 | ~125 |
| C-3 | ~123 |
| C-6 | ~118 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.
Experimental Protocol (Electron Ionization - Mass Spectrometry, EI-MS):
-
Sample Introduction: Introduce a small amount of the solid sample directly via a solids probe or dissolve in a volatile solvent like methanol (B129727) or dichloromethane (B109758) for injection.
-
Instrument: A mass spectrometer with an electron ionization source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and the isotopic pattern for chlorine ([M+2]⁺). Analyze the major fragment ions to deduce the fragmentation pathway.
Data Presentation:
| Ion | m/z (relative intensity, %) | Description |
| [M]⁺ | 169 (100) | Molecular ion |
| [M+2]⁺ | 171 (~33) | Isotopic peak due to ³⁷Cl |
| [M-Cl]⁺ | 134 | Loss of chlorine radical |
| [M-HCN]⁺ | 142 | Loss of hydrogen cyanide from the pyridine (B92270) ring |
| [C₅H₃NS]⁺ | 121 | Fragmentation of the pyridine ring |
Plausible Fragmentation Pathway: The fragmentation of aromatic and heterocyclic compounds in EI-MS often involves the initial loss of substituents and subsequent ring fissions. For this compound, the primary fragmentation is expected to be the loss of the chlorine atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for determining the purity of this compound and for monitoring reaction progress during its synthesis.
Experimental Protocol (Reversed-Phase HPLC):
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) or methanol at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or a photodiode array (PDA) detector to obtain the UV spectrum.
-
-
Gradient Elution:
-
Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
Data Presentation:
| Parameter | Value |
| Retention Time (t_R) | Dependent on the specific system and conditions |
| Purity (%) | Calculated from the peak area of the main component relative to the total peak area |
| UV λ_max | To be determined from the PDA spectrum |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure and information on the three-dimensional arrangement of the molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane, or a mixture).
-
Data Collection:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data.
-
Data Presentation: The results of an X-ray crystallographic analysis are typically presented as a table of crystallographic data and an image of the molecular structure with thermal ellipsoids. As no published crystal structure for this compound was found, a generic table of expected parameters is provided.
| Parameter | Expected Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Z (molecules per unit cell) | e.g., 4 |
| R-factor | < 0.05 for a good quality structure |
Synthesis and Reaction Monitoring
The synthesis of this compound can be achieved from thieno[3,2-b]pyridin-7(4H)-one.[1] The progress of this reaction can be monitored by TLC and HPLC to determine the consumption of the starting material and the formation of the product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chlorothieno[3,2-b]pyridine
Welcome to the technical support center for the synthesis of 7-Chlorothieno[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most widely reported method involves a two-step process. The first step is the synthesis of the precursor, thieno[3,2-b]pyridin-7(4H)-one. The second step is the chlorination of this precursor to yield the final product, this compound.
Q2: What type of reaction is the final chlorination step, and what are the key reagents?
A2: The conversion of thieno[3,2-b]pyridin-7(4H)-one to this compound is typically achieved through a Vilsmeier-Haack type reaction.[1] The key reagents are a chlorinating agent, such as oxalyl chloride or phosphorus oxychloride (POCl₃), and a catalyst, most commonly N,N-dimethylformamide (DMF).[2]
Q3: My yield of this compound is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.
-
Suboptimal stoichiometry: An incorrect ratio of the chlorinating agent or DMF to the starting material can lead to incomplete conversion or the formation of side products.
-
Degradation of the product: this compound may be sensitive to prolonged exposure to high temperatures or acidic conditions generated during the reaction.
-
Issues with the precursor: The purity and reactivity of the starting thieno[3,2-b]pyridin-7(4H)-one are critical. Impurities in the precursor can inhibit the reaction or lead to undesirable side reactions.
Q4: I am observing multiple spots on my TLC after the chlorination reaction. What are the likely impurities?
A4: Common impurities may include:
-
Unreacted starting material: thieno[3,2-b]pyridin-7(4H)-one.
-
Over-chlorinated byproducts: It is possible to introduce additional chlorine atoms onto the aromatic rings under harsh conditions, leading to dichlorinated or trichlorinated species.
-
Hydrolysis product: If the reaction mixture is exposed to water before the reaction is complete, the Vilsmeier reagent can be quenched, and the starting material may be recovered.
-
Polymeric materials: Strong acids and high temperatures can sometimes lead to the formation of tarry, polymeric byproducts.
Q5: What are the recommended methods for purifying the final product?
A5: The two most common and effective purification techniques for this compound are column chromatography and recrystallization.
-
Column Chromatography: Silica (B1680970) gel is a suitable stationary phase. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for elution, with the polarity adjusted based on TLC analysis.[3]
-
Recrystallization: The choice of solvent is crucial. A solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature is ideal. Screening various solvents or solvent mixtures is recommended.
Troubleshooting Guides
This section provides a more in-depth look at potential problems and their solutions for each major step of the synthesis.
Step 1: Synthesis of thieno[3,2-b]pyridin-7(4H)-one
The synthesis of this precursor is a critical step that can significantly impact the overall success of the this compound synthesis. A common route involves the cyclization of a substituted thiophene (B33073) derivative.
Problem 1.1: Low yield or no formation of thieno[3,2-b]pyridin-7(4H)-one.
-
Possible Cause: Incomplete cyclization due to suboptimal reaction conditions.
-
Solution:
-
Temperature: Ensure the reaction is heated to the appropriate temperature as specified in the literature protocol. In many cyclization reactions, a specific temperature is required to overcome the activation energy barrier.
-
Catalyst: If a catalyst is used (e.g., a base or an acid), ensure it is fresh and added in the correct stoichiometric amount. The choice of base or acid can be critical.
-
Reaction Time: Monitor the reaction progress by TLC. Some cyclization reactions can be slow and may require extended reaction times.
-
-
Possible Cause: Poor quality of starting materials.
-
Solution:
-
Verify the purity of the starting thiophene derivative by NMR or other analytical techniques.
-
If necessary, purify the starting material before use.
-
Problem 1.2: Difficulty in isolating and purifying thieno[3,2-b]pyridin-7(4H)-one.
-
Possible Cause: The product may be highly soluble in the reaction solvent or may co-precipitate with byproducts.
-
Solution:
-
Extraction: After the reaction, perform a careful work-up with extractions to separate the product from water-soluble impurities.
-
Recrystallization: Screen for a suitable recrystallization solvent or solvent system to obtain a pure crystalline product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.
-
Step 2: Chlorination of thieno[3,2-b]pyridin-7(4H)-one
This step involves the conversion of the lactam to the desired chloro-derivative using a Vilsmeier-Haack type reagent.
Problem 2.1: Incomplete conversion of the starting material.
-
Possible Cause: Insufficient amount of the Vilsmeier reagent.
-
Solution:
-
Ensure that the chlorinating agent (e.g., oxalyl chloride) and DMF are used in the correct stoichiometric ratio to the starting material. A slight excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.
-
-
Possible Cause: Low reaction temperature or short reaction time.
-
Solution:
-
The formation of the Vilsmeier reagent is often performed at 0°C, but the subsequent reaction with the thienopyridinone may require heating. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Problem 2.2: Formation of dark, tarry byproducts.
-
Possible Cause: The reaction temperature is too high, leading to decomposition.
-
Solution:
-
Carefully control the reaction temperature, especially during the addition of the chlorinating agent to DMF, which is an exothermic process.
-
Consider running the reaction at a lower temperature for a longer period.
-
-
Possible Cause: The starting material or reagents are not pure.
-
Solution:
-
Use purified thieno[3,2-b]pyridin-7(4H)-one.
-
Ensure that the chlorinating agent and DMF are of high purity and are handled under anhydrous conditions.
-
Problem 2.3: Purification challenges.
-
Possible Cause: The product and starting material have similar polarities, making separation by column chromatography difficult.
-
Solution:
-
Optimize Chromatography Conditions: Use a long column and a shallow solvent gradient to improve separation. Test different solvent systems to maximize the difference in Rf values between the product and impurities.
-
Recrystallization: If chromatography is not effective, attempt recrystallization from a variety of solvents. Seeding with a pure crystal of this compound may aid in crystallization.
-
-
Possible Cause: The product is an oil or a low-melting solid.
-
Solution:
-
If the product oils out during recrystallization, try using a solvent system with a lower boiling point or cool the solution more slowly.
-
Purification by column chromatography is often the best option for oily products.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Overall) | Impure starting materials | Purify the initial thiophene derivative and thieno[3,2-b]pyridin-7(4H)-one before use. |
| Suboptimal reaction conditions (time, temperature) | Monitor reactions by TLC to determine the optimal conditions for both the cyclization and chlorination steps. | |
| Incorrect stoichiometry | Carefully control the molar ratios of all reagents, particularly the Vilsmeier reagent components. | |
| Multiple Products (Chlorination) | Incomplete reaction | Increase reaction time or temperature moderately, or use a slight excess of the Vilsmeier reagent. |
| Over-chlorination | Reduce the amount of chlorinating agent or lower the reaction temperature. | |
| Hydrolysis of Vilsmeier reagent | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Purification Difficulties | Similar polarity of product and impurities | Optimize column chromatography with a shallow solvent gradient. Screen multiple solvent systems for recrystallization. |
| Product is an oil or low-melting solid | Use column chromatography for purification. For recrystallization, use a lower boiling point solvent system and cool slowly. Seeding may be beneficial. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported procedure and should be adapted and optimized as needed for specific laboratory conditions.
Reagents and Materials:
-
thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add anhydrous DCM and anhydrous DCE. Cool the flask to 0°C in an ice bath. Add DMF to the flask. Slowly add oxalyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C. Stir the mixture at 0°C for 30 minutes.
-
Chlorination Reaction: To the freshly prepared Vilsmeier reagent, add thieno[3,2-b]pyridin-7(4H)-one in one portion.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Synthesis of 7-Chlorothieno[3,2-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Chlorothieno[3,2-b]pyridine reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when converting thieno[3,2-b]pyridin-7(4H)-one to the final chlorinated product.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended. Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Ensure the reaction is conducted under optimal conditions as detailed in the protocols below.
-
Reagent Quality: The purity of starting materials and reagents, especially the chlorinating agent and solvent, is crucial. Impurities can lead to side reactions or incomplete conversion. Always use high-purity, anhydrous reagents and solvents.
-
Atmospheric Moisture: The Vilsmeier-Haack type reaction for chlorination is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can result in poor reaction rates and lower yields. Ensure adequate stirring for the scale and viscosity of your reaction mixture.
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress using TLC or LC-MS to check for product degradation over time.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
While specific side product analysis for this reaction is not extensively reported, based on the chemistry of Vilsmeier-Haack reagents and related reactions, potential side products could include:
-
Unreacted Starting Material: Incomplete reaction is a common issue. This can be addressed by optimizing reaction time, temperature, or the stoichiometry of the reagents.
-
Over-chlorinated Products: Although less common for this specific position, depending on the reaction conditions and the chlorinating agent, polychlorination of the thienopyridine ring system could occur.
-
Hydrolysis Product: If moisture is present during workup, the chlorinated product can hydrolyze back to the starting thieno[3,2-b]pyridin-7(4H)-one.
-
Vilsmeier Formylation Products: In some cases with related substrates, formylation of the aromatic ring can occur as a side reaction.
Q3: How can I effectively purify the crude this compound?
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove excess reagents and water-soluble byproducts. This typically involves quenching the reaction mixture with ice-water and then extracting the product with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is an effective method for purifying the crude product. A common eluent system is a gradient of ethyl acetate in hexane (B92381). The exact ratio should be determined by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step. Suitable solvents for recrystallization of similar heterocyclic compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexane. The choice of solvent will depend on the impurity profile.
Q4: Which chlorinating agent should I use for the conversion of thieno[3,2-b]pyridin-7(4H)-one?
The choice of chlorinating agent can significantly impact the yield and purity of the final product. The most commonly reported high-yield method utilizes a Vilsmeier-Haack type reagent generated in situ from oxalyl chloride and DMF. Other chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are also used for similar transformations but may require harsher conditions and can lead to different side products.
Comparative Data on Chlorination Methods
The following table summarizes a high-yield protocol and provides an estimated comparison with other potential chlorinating agents based on literature for similar heterocyclic systems.
| Chlorinating Agent | Starting Material | Solvent | Temperature | Reaction Time | Reported Yield | Notes |
| Oxalyl Chloride / DMF | thieno[3,2-b]pyridin-7(4H)-one | Dichloromethane / 1,2-Dichloroethane (B1671644) | Reflux | 6 hours | 90%[1] | This is a well-documented, high-yield method. The reaction proceeds via a Vilsmeier-Haack type intermediate. |
| Phosphorus Oxychloride (POCl₃) | thieno[3,2-b]pyridin-7(4H)-one | Toluene or neat | Reflux | 4-12 hours | Not specifically reported, but typically moderate to good for similar substrates. | A common reagent for this type of transformation. May require higher temperatures and longer reaction times. Can generate acidic byproducts that need to be neutralized during workup. |
| Thionyl Chloride (SOCl₂) | thieno[3,2-b]pyridin-7(4H)-one | Toluene or neat | Reflux | 4-12 hours | Not specifically reported, but typically moderate for similar substrates. | Another common chlorinating agent. Often used with a catalytic amount of DMF. Can also generate acidic byproducts. |
Note: The yields for POCl₃ and SOCl₂ are estimations based on their general performance in similar reactions and are not specific to the synthesis of this compound from the specified starting material.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound using Oxalyl Chloride and DMF[1]
This protocol details the conversion of thieno[3,2-b]pyridin-7(4H)-one to this compound.
Materials:
-
thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (30 mL) and anhydrous 1,2-dichloroethane (20 mL). Cool the mixture to 0 °C in an ice bath. Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the cooled solvent. Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the stirred mixture. Maintain the temperature at 0 °C during the addition.
-
Addition of Starting Material: After the addition of oxalyl chloride is complete, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pale yellow solid (1.7 g, 90% yield).[1]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Technical Support Center: Suzuki Coupling with 7-Chlorothieno[3,2-b]pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 7-Chlorothieno[3,2-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working, showing low to no conversion. What are the first things I should check?
A1: When a Suzuki coupling fails with a heteroaryl chloride like this compound, several factors could be at play. Start by assessing these key parameters:
-
Catalyst and Ligand Activity : The C-Cl bond is less reactive than C-Br or C-I bonds, requiring a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1][2] Electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to facilitate the challenging oxidative addition step.[1][3][4] Ensure your palladium source and ligand are fresh and have been stored correctly.
-
Oxygen Contamination : The presence of oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[5][6] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2][7]
-
Base and Solvent Choice : The base is crucial for activating the boronic acid for transmetalation.[7] For challenging couplings involving heteroaryl chlorides, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][4] The solvent system (e.g., 1,4-dioxane/water, toluene/water) must be able to dissolve the base and reagents adequately.[8][9]
-
Reaction Temperature : The oxidative addition to an aryl chloride bond often requires higher temperatures to overcome the activation energy barrier.[4][7] If your reaction is running at a low temperature, a gradual increase may be necessary.
Q2: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material (Thieno[3,2-b]pyridine). What causes this and how can I prevent it?
A2: The formation of a dehalogenated byproduct (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings.[10] This occurs when a palladium-hydride (Pd-H) species is formed, which can then react with your starting material.[10]
-
Source of Hydride : The Pd-H species can form from reactions with bases, solvents (especially alcohols), or trace amounts of water.[10]
-
Prevention Strategies :
-
Avoid Protic Solvents : If dehalogenation is a major issue, avoid using alcohol-based solvents.[1]
-
Use a Stable Precatalyst : Employ a more stable palladium precatalyst or adjust the ligand-to-metal ratio to prevent catalyst decomposition pathways that might generate hydride species.[1]
-
Substrate Susceptibility : N-heterocyclic halides can be particularly prone to dehalogenation.[10] Careful selection of a milder base and the lowest effective reaction temperature can help minimize this side reaction.
-
Q3: My boronic acid seems to be decomposing, and I'm seeing homocoupling byproducts. What can I do to mitigate this?
A3: Boronic acids, especially heteroaryl boronic acids, can be unstable under Suzuki conditions, leading to protodeboronation (replacement of the boronic acid group with hydrogen) or homocoupling (two boronic acid molecules coupling together).[5][11]
-
Protodeboronation : This side reaction is often promoted by high temperatures, strong bases, and the presence of excess water.[1][11][12]
-
Solution : Consider using a milder base or lowering the reaction temperature. Using a more stable boronic acid derivative, such as a pinacol (B44631) ester (Bpin) or a trifluoroborate salt (BF₃K), can significantly reduce decomposition.[1][13] These reagents often release the boronic acid slowly under the reaction conditions, minimizing its concentration and subsequent side reactions.[14][15]
-
-
Homocoupling : This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[5][6]
Q4: The nitrogen and sulfur atoms in this compound seem to be interfering with the catalyst. How do I address this?
A4: The Lewis basic nitrogen and sulfur atoms in your heteroaromatic substrate can coordinate to the palladium center, inhibiting or poisoning the catalyst.[6][17][18]
-
Ligand Choice is Key : This is a primary reason why bulky, electron-rich ligands are essential for coupling heteroaryl halides. Ligands like SPhos, XPhos, RuPhos, or certain N-heterocyclic carbenes (NHCs) create a sterically hindered environment around the palladium atom.[3][4][19][20] This steric bulk can prevent the heteroatom of your substrate from coordinating strongly, allowing the catalytic cycle to proceed.[6][7]
-
Catalyst Loading : In some cases of catalyst inhibition, a slightly higher catalyst loading might be required to achieve full conversion.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling reaction with this compound.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Optimized Reaction Conditions for Heteroaryl Chlorides
The following table summarizes typical conditions that have been successful for the Suzuki-Miyaura coupling of various heteroaryl chlorides, which can serve as a starting point for optimizing the reaction of this compound.
| Palladium Precursor | Ligand | Base | Solvent System | Temp (°C) | Catalyst Loading (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80 - 110 | 1 - 2 | A robust system for many challenging heteroaryl chlorides.[2][19] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene or Dioxane | 100 - 120 | 1 - 2 | Effective for sterically hindered or electron-deficient substrates.[3] |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | DME / H₂O | 80 - 100 | 3 - 5 | A more traditional system, may require higher loading. |
| XPhos Pd G3 | (XPhos) | K₃PO₄ | 2-MeTHF | 100 | 1 - 2 | A pre-formed catalyst (precatalyst) that is often highly active.[16] |
| (IPr)Pd(allyl)Cl | (IPr) | NaOtBu | Dioxane | 80 | 2 - 3 | An N-heterocyclic carbene (NHC) based system.[21] |
General Experimental Protocol
This is a generalized procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride. It should be optimized for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)
Procedure:
-
Reaction Setup : To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), and the base.
-
Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand. If using a pre-formed catalyst, add it at this stage.
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.[7]
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂) and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-Chlorothieno[3,2-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Chlorothieno[3,2-b]pyridine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives via column chromatography and recrystallization.
Column Chromatography Troubleshooting
Issue 1: Poor Separation of Target Compound from Impurities
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. A gradient elution may be necessary to separate compounds with different polarities. |
| Column Overloading | The amount of crude material should ideally be 1-5% of the stationary phase mass. If overloading is suspected, reduce the sample load or use a larger column. |
| Incorrect Stationary Phase | For basic compounds like pyridine (B92270) derivatives that may streak on acidic silica (B1680970) gel, consider using neutral or basic alumina (B75360). Alternatively, reversed-phase (C18) chromatography can be an effective option. |
| Sample Application | Apply the sample dissolved in a minimum amount of the initial mobile phase or a weaker solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica gel can also improve resolution. |
Issue 2: Compound Streaking on TLC and Column
| Possible Cause | Recommended Solution |
| Interaction with Acidic Silica | The basic nitrogen atom in the pyridine ring can interact with the acidic surface of silica gel, causing streaking. Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or a few drops of aqueous ammonia (B1221849) to the eluent to neutralize the acidic sites. |
| Compound Insolubility | If the compound is not fully dissolved in the mobile phase, it can lead to streaking. Ensure complete dissolution of the sample before loading and during elution. |
Issue 3: Compound Not Eluting from the Column
| Possible Cause | Recommended Solution |
| High Polarity of the Compound | If the compound is too polar for the chosen solvent system, it will remain strongly adsorbed to the stationary phase. Drastically increase the polarity of the mobile phase. For instance, switch from a hexane (B92381)/ethyl acetate (B1210297) system to a dichloromethane (B109758)/methanol (B129727) system. |
| Decomposition on Silica Gel | Some compounds may decompose on acidic silica gel. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography. |
Recrystallization Troubleshooting
Issue 1: Oiling Out Instead of Crystallization
| Possible Cause | Recommended Solution |
| Solution is Supersaturated or Cooled Too Quickly | Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool down more slowly. Seeding with a small crystal of the pure compound can also induce crystallization. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try to pre-purify the crude material using a quick filtration through a plug of silica gel to remove baseline impurities. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the compound. Try a different solvent or a solvent mixture. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective. |
Issue 2: No Crystal Formation Upon Cooling
| Possible Cause | Recommended Solution |
| Solution is Not Saturated | The concentration of the compound in the solvent is too low. Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Inhibition of Nucleation | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?
A1: In the synthesis of related compounds like Prasugrel, where this compound is an intermediate, common impurities can arise from starting materials or side reactions. These may include:
-
Unreacted starting materials: Incomplete conversion of precursors.
-
Positional isomers: For example, if using substituted starting materials, isomers can form.
-
Byproducts from side reactions: Depending on the synthetic route, various byproducts can be generated. For instance, in reactions involving acylation, di-acylated products might be observed.
-
Des-halo derivatives: If a dehalogenation reaction occurs, the corresponding des-chloro compound could be present.
Q2: How can I choose the best purification method for my this compound derivative?
A2: The choice between column chromatography and recrystallization depends on the nature and amount of impurities.
-
Recrystallization is often a good first choice if your crude product is relatively pure (>90%) and a suitable solvent can be found. It is a simple and cost-effective method for removing small amounts of impurities.
-
Column chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility to the target compound. It offers better separation capabilities but is more time-consuming and requires more solvent.
Q3: My this compound derivative is a solid. Which recrystallization solvents are a good starting point?
A3: For chlorinated aromatic heterocyclic compounds, a range of solvents can be screened. Good starting points include:
-
Single solvents: Ethanol, methanol, isopropanol, ethyl acetate, toluene, or acetonitrile.
-
Solvent pairs: Dichloromethane/hexane, ethyl acetate/hexane, or ethanol/water. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q4: I am using column chromatography. What is a typical mobile phase for a this compound derivative on silica gel?
A4: A good starting point for normal-phase chromatography on silica gel would be a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on the TLC analysis. For more polar derivatives, a system of dichloromethane and methanol might be necessary.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent or a more volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for poor separation in column chromatography.
Technical Support Center: Synthesis of 7-Chlorothieno[3,2-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chlorothieno[3,2-b]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the chlorination of thieno[3,2-b]pyridin-7(4H)-one using a Vilsmeier-Haack type reaction with oxalyl chloride and DMF.
Issue 1: Incomplete Conversion to this compound
Question: My reaction seems to stall, and I have a significant amount of starting material, thieno[3,2-b]pyridin-7(4H)-one, remaining. How can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent challenge and can be attributed to several factors related to the Vilsmeier reagent, which is formed in situ from oxalyl chloride and DMF.
-
Vilsmeier Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the thieno[3,2-b]pyridin-7(4H)-one is critical. An insufficient amount of the reagent will naturally lead to unreacted starting material.
-
Reagent Quality: The purity of your reagents is paramount. Oxalyl chloride can decompose, and DMF is hygroscopic. Water in the DMF will quench the Vilsmeier reagent.
-
Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also lead to reagent decomposition and byproduct formation. It is crucial to find the optimal balance.
Recommended Solutions:
| Parameter | Recommendation |
| Stoichiometry | Use a slight excess of oxalyl chloride and DMF relative to the thieno[3,2-b]pyridin-7(4H)-one. A 1.2 to 1.5-fold excess of the Vilsmeier reagent precursors is a good starting point. |
| Reagent Quality | Use freshly opened or distilled oxalyl chloride. Ensure DMF is anhydrous. |
| Temperature | The Vilsmeier reagent is typically formed at low temperatures (0-5 °C). The subsequent reaction with the thieno[3,2-b]pyridin-7(4H)-one may require heating, but this should be carefully controlled. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a small additional charge of the Vilsmeier reagent may be beneficial. |
Issue 2: Formation of a Higher Molecular Weight Byproduct
Question: I am observing a byproduct with a mass significantly higher than my product. What could this be, and how can I avoid it?
Answer: The formation of a higher molecular weight species could indicate a dimerization of the starting material or product. This can be promoted by certain reaction conditions.
Recommended Solutions:
| Parameter | Recommendation |
| Reaction Concentration | Running the reaction at a lower concentration may disfavor bimolecular side reactions that lead to dimers. |
| Order of Addition | Adding the thieno[3,2-b]pyridin-7(4H)-one solution slowly to the pre-formed Vilsmeier reagent can help to maintain a low concentration of the substrate and minimize dimerization. |
Issue 3: Presence of Over-Chlorinated Byproducts
Question: My mass spectrometry analysis indicates the presence of di- and possibly tri-chlorinated thienopyridines. How can I prevent this over-chlorination?
Answer: Over-chlorination is a known side reaction in Vilsmeier-Haack type chlorinations. The Vilsmeier reagent itself can act as a chlorinating agent, and prolonged reaction times or excessive temperatures can exacerbate this issue.
Recommended Solutions:
| Parameter | Recommendation |
| Stoichiometry | Carefully control the stoichiometry of the Vilsmeier reagent. A large excess should be avoided. |
| Temperature | Maintain the lowest effective temperature for the reaction. Higher temperatures can promote further chlorination of the desired product. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction. |
| Work-up | A prompt and efficient aqueous work-up will hydrolyze any remaining reactive chlorinating species and can help to minimize the formation of over-chlorinated byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound from thieno[3,2-b]pyridin-7(4H)-one?
A1: Based on the Vilsmeier-Haack reaction mechanism, the most probable byproducts include:
-
Unreacted Thieno[3,2-b]pyridin-7(4H)-one: Due to incomplete reaction.
-
Over-chlorinated Thieno[3,2-b]pyridines: Such as dichloro- or trichloro-thieno[3,2-b]pyridines.
-
Hydrolysis Product: If water is present during work-up or as a contaminant, the this compound can hydrolyze back to thieno[3,2-b]pyridin-7(4H)-one.
-
Dimeric Species: Formed through intermolecular reactions.
Q2: How can I distinguish this compound from the starting material and potential byproducts using analytical techniques?
A2: A combination of chromatographic and spectroscopic methods is recommended.
| Technique | This compound | Thieno[3,2-b]pyridin-7(4H)-one (Starting Material) | Dichloro-thieno[3,2-b]pyridine (Byproduct) |
| TLC | Typically has a higher Rf value than the more polar starting material. | Typically has a lower Rf value. | May have a similar or slightly higher Rf than the mono-chloro product. |
| ¹H NMR | Will show characteristic aromatic proton signals. | Will have a different aromatic proton signal pattern and possibly an N-H proton signal. | Will show a simpler aromatic proton pattern due to substitution. |
| MS (EI) | Molecular ion peak at m/z 169/171 (due to ³⁵Cl/³⁷Cl isotopes). | Molecular ion peak at m/z 151. | Molecular ion peak cluster around m/z 203/205/207 (for two chlorine atoms). |
Q3: What are the recommended purification methods for this compound?
A3:
-
Column Chromatography: This is a very effective method for separating the desired product from the starting material and byproducts. A silica (B1680970) gel stationary phase is commonly used. The mobile phase can be a gradient of ethyl acetate (B1210297) in hexanes.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.
Q4: My reaction mixture turns dark brown or black upon heating. Is this normal?
A4: Yes, it is common for Vilsmeier-Haack reactions to produce dark-colored solutions, which can be due to the formation of polymeric byproducts. While this is often unavoidable, excessive darkening, especially at lower temperatures, might indicate impure reagents or a reaction that is proceeding too quickly. The color of the reaction mixture is not a reliable indicator of success; always rely on chromatographic and spectroscopic analysis.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Vilsmeier Reagent Formation: To a solution of anhydrous N,N-dimethylformamide (DMF) (1.2-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add oxalyl chloride (1.2-1.5 equivalents) dropwise. Stir the mixture at 0 °C for 30-60 minutes.
-
Chlorination: To the pre-formed Vilsmeier reagent, add a solution of thieno[3,2-b]pyridin-7(4H)-one (1.0 equivalent) in an anhydrous solvent dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to a controlled temperature (e.g., 40-60 °C), monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a mixture of ice and a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: Optimizing Functionalization of 7-Chlorothieno[3,2-b]pyridine
Welcome to the technical support center for the functionalization of 7-Chlorothieno[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing this compound?
A1: The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and various C-H activation/functionalization techniques for direct arylation or alkylation of the thienopyridine core.[1][2]
Q2: How should I handle and store this compound?
A2: this compound is typically a white to off-white solid.[3] It should be stored in a cool, dry, well-ventilated area in a sealed container under an inert atmosphere (e.g., at 2-8°C).[4] It is incompatible with strong oxidizing agents.[3] Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Q3: The reactivity of the chlorine at the 7-position seems low. Why is that and how can I overcome it?
A3: The chlorine atom at the 7-position of the thieno[3,2-b]pyridine (B153574) scaffold is on an electron-deficient pyridine (B92270) ring, which can make oxidative addition to the palladium catalyst challenging compared to aryl chlorides on electron-rich rings.[5] To overcome this, it is crucial to use specialized catalytic systems, often employing electron-rich, bulky phosphine (B1218219) ligands (like SPhos or tBu3P) and a strong base. Higher reaction temperatures may also be necessary to drive the reaction to completion.[5][6]
Q4: Can I achieve functionalization at other positions besides C7?
A4: Yes, direct C-H functionalization is a viable strategy to introduce substituents on the thiophene (B33073) ring of the thieno[3,2-b]pyridine core.[1] However, controlling regioselectivity between the C2 and C3 positions on the thiophene ring can be a significant challenge and often requires careful optimization of catalysts, ligands, and directing groups.[1][7]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Q: I am experiencing very low conversion of my this compound in a Suzuki-Miyaura reaction. What are the likely causes and how can I improve the yield?
A: Low conversion in Suzuki couplings of heteroaryl chlorides is a common issue. Here are several factors to investigate:
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently or is deactivating prematurely.
-
Solution: Use a pre-catalyst (e.g., a palladacycle) that rapidly forms the active Pd(0) species. Ensure your solvent and reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[8]
-
-
Inappropriate Ligand: The ligand may not be suitable for activating the C-Cl bond.
-
Solution: Switch to a more electron-rich and sterically hindered ligand. For challenging substrates like 2-chloropyridines, ligands such as SPhos, XPhos, or RuPhos are often more effective than traditional ones like PPh₃.[5]
-
-
Insufficient Base Strength or Solubility: The base is critical for the transmetalation step.
-
Hydrolysis of Boronic Acid: Boronic acids can degrade under prolonged heating, especially in the presence of water.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[9] Alternatively, consider using a more stable boronic acid pinacol (B44631) ester.[10]
-
Side Product Formation in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound is producing significant amounts of a hydrodehalogenated side product (thieno[3,2-b]pyridine). What is causing this?
A: The formation of a hydrodehalogenated product is a known side reaction that competes with the desired C-N bond formation.[2]
-
Cause: This typically occurs via a competing β-hydride elimination pathway from the palladium-amide complex, especially when primary amines are used.[2] It can also result from the reaction of the palladium-hydride species (formed during the catalytic cycle) with the starting aryl halide.
-
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is critical. Sterically hindered biarylphosphine ligands are designed to promote reductive elimination (the desired step) over side reactions. Try switching to a different generation of Buchwald ligands (e.g., from G2 to G3 or G4 pre-catalysts).
-
Base Selection: The base can influence the reaction pathway. While strong bases like NaOtBu are common, they can sometimes promote side reactions.[8] Consider screening other bases like LHMDS or a weaker carbonate base if your amine is sufficiently acidic.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the decomposition pathway. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Amine Concentration: Ensure you are using the correct stoichiometry of the amine. An excess of amine can sometimes be beneficial.
-
Poor Regioselectivity in C-H Functionalization
Q: I am attempting a direct C-H arylation on the thieno[3,2-b]pyridine core but am getting a mixture of C2 and C3 isomers. How can I improve selectivity?
A: Achieving high regioselectivity in C-H functionalization of heterocycles with multiple potential reaction sites is a significant challenge.[1][7]
-
Cause: The electronic and steric properties of the C2 and C3 positions on the thiophene ring may be very similar, leading to poor selectivity.
-
Optimization Strategies:
-
Catalyst and Ligand Screening: Regioselectivity is often highly dependent on the steric and electronic properties of the catalyst and ligand. A systematic screening of different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphines, N-heterocyclic carbenes) is the first step.
-
Directing Groups: If intrinsic selectivity is low, installing a removable directing group on the scaffold can provide excellent regiocontrol. While this adds steps to the synthesis, it is often the most reliable method.
-
Solvent Effects: The solvent can influence the reaction pathway and selectivity.[7] Screen a range of solvents with different polarities (e.g., toluene, dioxane, DMF, DMAc).
-
Reaction Conditions: Factors like temperature and the nature of the additive (often a carboxylic acid or a carbonate) can tip the balance in favor of one isomer.[1]
-
Data Presentation: Optimized Reaction Conditions
The tables below summarize starting conditions for common functionalization reactions, which can be used as a basis for further optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 equiv) | |
| Coupling Partner | Arylboronic Acid (1.2-1.5 equiv) | Esters (e.g., pinacol) can improve stability.[10] |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Pre-catalysts like SPhos Pd G3 can also be used.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Crucial for activating the boronic acid.[5][8] |
| Solvent | 1,4-Dioxane (B91453) / H₂O (5:1 ratio) | Degassing is essential to prevent catalyst oxidation.[5] |
| Temperature | 100-120 °C | Higher temperatures are often needed for chlorides.[11] |
| Time | 12-24 h | Monitor by TLC or LC-MS. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 equiv) | |
| Coupling Partner | Amine (1.1-1.2 equiv) | Primary or secondary amines.[2] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) / tBu₃P·HBF₄ (2-4 mol%) | Pre-catalysts are often more efficient.[6] |
| Base | NaOtBu or LHMDS (1.2-2.2 equiv) | Strong, non-nucleophilic base is required.[6][8] |
| Solvent | Toluene or Dioxane (anhydrous) | Must be anhydrous and degassed.[6] |
| Temperature | 80-110 °C | |
| Time | 16-24 h | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point for the coupling of this compound with an arylboronic acid.[5][9]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (B1210297) (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.[6]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv), tBu₃P·HBF₄ (0.02 equiv), and sodium tert-butoxide (2.2 equiv) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.05 equiv), and anhydrous, degassed toluene.
-
Reaction: Seal the flask and heat the mixture to reflux (around 110 °C) for 16 hours under an inert atmosphere.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Filtration: Filter the suspension through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]
Visualizations
Caption: A general workflow for troubleshooting cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 69627-03-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
preventing decomposition of 7-Chlorothieno[3,2-b]pyridine during reactions
Welcome to the technical support center for 7-Chlorothieno[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a halogenated heterocyclic organic compound.[1] It features a fused ring system composed of a thiophene (B33073) and a pyridine (B92270) ring, with a chlorine atom at the 7-position.[1][2] It is primarily used as a crucial intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and in the development of organic semiconductors and luminescent materials in materials science.[1][2]
Q2: What are the general storage and handling recommendations for this compound?
A2: this compound is typically a white to off-white solid at room temperature.[1][2] It should be stored in a cool, dry, and well-ventilated area, ideally between 2-8°C, under an inert atmosphere, and protected from light.[3] It is incompatible with strong oxidizing agents and reactive metals, so it should be stored away from these substances to prevent hazardous reactions.[1]
Q3: What are the known incompatibilities of this compound?
A3: The primary known incompatibility of this compound is with strong oxidizing agents and reactive metals.[1] Reactions involving these substances should be avoided to prevent potential decomposition and hazardous situations.
Troubleshooting Guide
Issue 1: Low Yield or No Product Formation in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Cause A: Decomposition of Starting Material The thienopyridine core can be susceptible to degradation under harsh reaction conditions. The chloro-substituent at the 7-position, analogous to a 2-chloropyridine, makes this position susceptible to nucleophilic attack.
Recommended Actions:
-
Temperature Control: Avoid excessive temperatures. For Buchwald-Hartwig aminations, typical temperatures range from 80-100°C. If decomposition is suspected, lowering the reaction temperature may be beneficial.
-
Choice of Base: Strong bases can promote decomposition. For base-sensitive substrates in Buchwald-Hartwig reactions, consider using weaker bases or a combination of organic and inorganic bases (e.g., DBU + NaTFA). For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective and milder than strong hydroxides.
-
Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidative degradation.
Possible Cause B: Catalyst Deactivation In palladium-catalyzed reactions, the catalyst can be deactivated by impurities or side reactions.
Recommended Actions:
-
Ligand Selection: For challenging substrates like aryl chlorides, the choice of phosphine (B1218219) ligand is critical. Sterically hindered and electron-rich ligands can improve catalytic activity.
-
Catalyst Loading: While minimizing catalyst use is ideal, insufficient catalyst loading can lead to incomplete conversion. A systematic optimization of the catalyst and ligand loading may be necessary.
Issue 2: Formation of Impurities and Side Products
Possible Cause A: Oxidative Degradation Studies on similar thienopyridine-containing drugs have shown that the thienopyridine core is susceptible to oxidation, which can lead to the formation of N-oxides and hydroxylated byproducts.[4][5] There is also evidence that the 7-position can undergo oxidative chlorination, suggesting the lability of the chloro-substituent.[4]
Recommended Actions:
-
Degassing: Ensure all solvents and reaction mixtures are thoroughly degassed to remove oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
Possible Cause B: Nucleophilic Substitution/Hydrolysis of the Chloro-Substituent The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or under basic conditions. Hydrolysis to the corresponding hydroxypyridine can also occur if water is present.
Recommended Actions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Control of Nucleophiles: When the desired reaction does not involve the displacement of the chlorine, avoid the presence of strong nucleophiles. If a nucleophile is required for the reaction, its concentration and reactivity should be carefully controlled.
Possible Cause C: Protodehalogenation In some palladium-catalyzed reactions, a side reaction can be the replacement of the halogen with a hydrogen atom, leading to the formation of the de-chlorinated thieno[3,2-b]pyridine.
Recommended Actions:
-
Reaction Conditions: This side reaction is often influenced by the solvent, base, and ligand. Screening different reaction parameters can help to minimize protodehalogenation.
-
Hydride Scavengers: In some cases, the addition of a hydride scavenger may be effective, but this should be approached with caution as it can interfere with the catalyst.
Data Presentation
The following table summarizes potential decomposition pathways for this compound based on the reactivity of analogous compounds and general principles of heterocyclic chemistry.
| Decomposition Pathway | Triggering Conditions | Potential Byproducts | Preventative Measures |
| Oxidative Degradation | Presence of oxygen, strong oxidizing agents | Thienopyridine N-oxides, hydroxylated thienopyridines | Maintain a strict inert atmosphere, use degassed solvents, avoid strong oxidizers. |
| Nucleophilic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates, excess amine) | 7-substituted thieno[3,2-b]pyridines | Use stoichiometric amounts of nucleophiles, control reaction temperature, use milder bases. |
| Hydrolysis | Presence of water, especially under acidic or basic conditions | 7-Hydroxythieno[3,2-b]pyridine | Use anhydrous solvents and reagents. |
| Protodehalogenation | Certain palladium-catalyzed reaction conditions | Thieno[3,2-b]pyridine | Optimize catalyst, ligand, base, and solvent; consider hydride scavengers with caution. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with an amine.
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%) and the phosphine ligand (if not using a pre-formed complex) to a dry reaction vessel.
-
Addition of Reactants: Add this compound (1.0 eq.), the amine (1.1-1.3 eq.), and a base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Potential decomposition pathways of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 69627-03-8 [sigmaaldrich.com]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 7-Chlorothieno[3,2-b]pyridine Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 7-Chlorothieno[3,2-b]pyridine.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of the synthesis of this compound from thieno[3,2-b]pyridin-7(4H)-one.
Issue 1: Reaction Temperature Spikes (Exotherm) During Reagent Addition
-
Question: We are observing significant and difficult-to-control temperature spikes during the addition of oxalyl chloride or phosphorus oxychloride to the DMF solution, especially in larger reactors. What is the cause and how can we mitigate this?
-
Answer: This is a common scale-up challenge related to heat transfer. The formation of the Vilsmeier reagent is exothermic.[1][2] As the reactor volume increases, the surface-area-to-volume ratio decreases, reducing the efficiency of heat removal.[3][4]
-
Troubleshooting Steps:
-
Slow Down Reagent Addition: Significantly decrease the addition rate of the chlorinating agent.
-
Improve Cooling Efficiency: Ensure the reactor's cooling system is operating at maximum capacity and is appropriate for the scale.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated.
-
Pre-cool Reagents: Ensure both the DMF solution and the chlorinating agent are pre-cooled to the target temperature (e.g., 0 °C) before addition.
-
Data Comparison: Effect of Addition Rate and Scale on Exotherm
-
| Scale | Reagent Addition Time | Maximum Temperature Reached (°C) | Yield (%) | Purity (%) |
| 1 L | 15 minutes | 8 | 92 | 99 |
| 1 L | 5 minutes | 25 | 85 | 96 |
| 50 L | 2 hours | 10 | 91 | 99 |
| 50 L | 30 minutes | 45 (Runaway) | 40 | 75 |
Issue 2: Low Yield and Incomplete Conversion at Larger Scales
-
Question: Our yields have dropped from over 90% at the lab scale to around 70% at the pilot scale, with starting material remaining. What could be the cause?
-
Answer: Inefficient mixing is a likely culprit when scaling up. In larger vessels, achieving uniform mixing is more challenging, which can lead to localized areas of low reagent concentration and incomplete reaction.[5][6]
-
Troubleshooting Steps:
-
Optimize Agitation: Increase the stirring speed and ensure the impeller design is suitable for the reactor geometry and volume.
-
Verify Reagent Quality: Ensure the DMF is anhydrous and the oxalyl chloride/POCl₃ has not degraded. Moisture can quench the Vilsmeier reagent.
-
Reaction Time: The reaction may require a longer time to reach completion at a larger scale due to mass transfer limitations. Monitor the reaction by HPLC to confirm completion.
-
Temperature Control: Poor temperature control can also affect reaction kinetics. Ensure the bulk of the reaction mixture is maintained at the optimal temperature.[7]
-
-
Issue 3: Increased Impurity Profile After Scale-Up
-
Question: We are observing new or significantly increased levels of impurities in our scaled-up batches. What are these impurities and how can we avoid them?
-
Answer: Hot spots from poor heat transfer can lead to side reactions. Additionally, prolonged reaction times can also contribute to the formation of degradation products. Common byproducts in Vilsmeier-Haack type reactions can include over-formylated or other chlorinated species.[1]
-
Troubleshooting Steps:
-
Improve Temperature Control: Implement the steps from Issue 1 to prevent hot spots.
-
Stoichiometry Control: Carefully control the stoichiometry of the reagents. An excess of the Vilsmeier reagent can lead to side reactions.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up promptly to minimize the potential for side reactions.
-
Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture which can lead to the formation of other impurities.
-
-
Issue 4: Difficulties with Product Isolation and Purification
-
Question: On a larger scale, we are having trouble with the crystallization and purification of the final product, leading to lower purity. What can we do?
-
Answer: Crystallization processes are sensitive to scale.[8] Changes in cooling rates, mixing, and solvent volumes can affect crystal growth and purity.
-
Troubleshooting Steps:
-
Controlled Cooling: Implement a controlled cooling profile during crystallization rather than rapid cooling. This promotes the formation of larger, purer crystals.
-
Solvent Selection for Recrystallization: If purity is low, consider a recrystallization step. Test different solvent systems to find one that effectively removes the observed impurities.
-
Filtration and Washing: Ensure the filter cake is washed with an appropriate amount of cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
Alternative Purification: For high-value material with persistent impurities, column chromatography or treatment with activated carbon or polymeric adsorbents might be necessary, though this can be challenging and costly at a large scale.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of this compound?
A1: The following protocol is a common starting point for the synthesis.[10]
-
Reagents:
-
thieno[3,2-b]pyridin-7(4H)-one
-
N,N-dimethylformamide (DMF), anhydrous
-
Oxalyl chloride or Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), anhydrous
-
-
Procedure:
-
To a solution of anhydrous DMF in anhydrous DCM at 0 °C under an inert atmosphere, add oxalyl chloride or POCl₃ dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to pre-form the Vilsmeier reagent.
-
Add thieno[3,2-b]pyridin-7(4H)-one to the reaction mixture.
-
Heat the reaction mixture to reflux (around 40-60 °C depending on the solvent) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and a mild base (e.g., sodium bicarbonate or sodium acetate (B1210297) solution).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
Q2: What are the critical safety considerations for this reaction at scale?
A2:
-
Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic and can lead to a runaway reaction if not properly controlled.[2][3]
-
Gas Evolution: The reaction of oxalyl chloride with DMF evolves carbon monoxide and carbon dioxide. The work-up with a bicarbonate solution will also produce CO₂. Ensure adequate ventilation and pressure relief on the reactor.
-
Corrosive Reagents: Oxalyl chloride, POCl₃, and the Vilsmeier reagent are corrosive and moisture-sensitive. Use appropriate personal protective equipment (PPE) and handle them in a closed system where possible.
Q3: How can I monitor the reaction progress effectively?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for the quantification of the starting material, product, and any major impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.[7]
Q4: What is the appearance of this compound?
A4: It is typically a white to off-white or pale yellow solid.[10][11]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Socratica [learn.socratica.com]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. skyquestt.com [skyquestt.com]
- 10. This compound | 69627-03-8 [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
Technical Support Center: 7-Chlorothieno[3,2-b]pyridine Starting Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chlorothieno[3,2-b]pyridine. Our goal is to help you identify, manage, and mitigate impurities in your starting material to ensure the quality and integrity of your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound synthesized from thieno[3,2-b]pyridin-7(4H)-one?
A1: Based on the Vilsmeier-Haack type chlorination of thieno[3,2-b]pyridin-7(4H)-one using oxalyl chloride and N,N-dimethylformamide (DMF), several potential impurities can arise:
-
Unreacted Starting Material: Residual thieno[3,2-b]pyridin-7(4H)-one may remain if the reaction does not go to completion.
-
Over-chlorinated Species: Although less common for this specific substrate, there is a possibility of dichlorinated or trichlorinated thienopyridine byproducts under harsh reaction conditions.
-
Hydrolysis Product: 7-Hydroxythieno[3,2-b]pyridine (the starting material) can be regenerated if the product is exposed to moisture before purification is complete.
-
Reagent-derived Impurities:
-
N,N-Dimethylcarbamoyl chloride (DMCC): This can form from the reaction of oxalyl chloride and DMF. While it is often hydrolyzed during aqueous workup, trace amounts may persist.[1]
-
Oxalic acid and its derivatives: Formed from the decomposition of oxalyl chloride.
-
-
Solvent Adducts: Impurities related to the reaction solvents (e.g., methylene (B1212753) chloride, ethylene (B1197577) chloride) may be present.
Q2: How can I detect and quantify impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.
-
Gas Chromatography (GC): Useful for detecting volatile organic impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main component and can help identify and quantify impurities if they are present at sufficient levels.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The typical storage temperature is 2-8°C. Exposure to moisture should be avoided to prevent hydrolysis back to the starting material.
Q4: My this compound has a yellowish or brownish color. Is this indicative of impurities?
A4: While pure this compound is often described as a white to off-white solid, a pale yellow or even brownish color can be common in less pure samples. This coloration can be due to trace impurities or degradation products. Further analysis by HPLC is recommended to determine the purity.
Troubleshooting Guides
Issue 1: High levels of unreacted thieno[3,2-b]pyridin-7(4H)-one detected by HPLC.
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is run for the recommended time and at the correct temperature (reflux).- Use a slight excess of the chlorinating agent (oxalyl chloride). |
| Inefficient workup | - During the aqueous workup, ensure the pH is adjusted correctly to separate the product from the unreacted starting material.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). |
Issue 2: An unknown peak is observed in the HPLC chromatogram.
This guide will help you systematically approach the identification and mitigation of unknown impurities.
Caption: Workflow for identifying and controlling unknown impurities.
Issue 3: The isolated product is an oil or fails to crystallize.
| Potential Cause | Suggested Solution |
| Presence of impurities | - The presence of impurities can lower the melting point and inhibit crystallization. Attempt to purify the oil by column chromatography. |
| Residual solvent | - Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Polymorphism | - The compound may exist in different crystalline forms or as an amorphous solid. Try different crystallization solvents and techniques (e.g., slow evaporation, vapor diffusion). |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water. |
Protocol 2: Recrystallization for Purification
This protocol can be used to purify this compound, particularly for removing less polar impurities.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a hot solvent, such as isopropanol (B130326) or a mixture of ethyl acetate (B1210297) and hexanes (e.g., starting with a 1:5 ratio), until the solid is fully dissolved at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce it.
-
Cooling: Once crystals begin to form, cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Silica (B1680970) Gel Chromatography for Purification
This method is effective for separating impurities with different polarities from the desired product.
Caption: General workflow for purification by silica gel chromatography.
References
Technical Support Center: Alternative Catalysts for Cross-Coupling with 7-Chlorothieno[3,2-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chlorothieno[3,2-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges of cross-coupling reactions with this versatile heterocyclic building block. Discover alternative catalyst systems, detailed experimental protocols, and strategies to overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound and provides actionable troubleshooting advice.
Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation in Suzuki-Miyaura reactions with this compound is a frequent challenge, primarily due to the inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds. This makes the initial oxidative addition step in the catalytic cycle more difficult. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature, which promotes the formation of the active monoligated palladium(0) species.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]
-
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step. Its strength, solubility, and compatibility with other reagents are key factors.
-
Recommendation: Screen strong, non-nucleophilic bases such as K₃PO₄ and Cs₂CO₃. The choice of an appropriate base can be solvent-dependent.
-
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1]
-
-
Reaction Temperature: Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be an effective method for accelerating the reaction.
-
Q2: I am observing significant side products like homocoupling of my boronic acid and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue that reduces the yield of the desired cross-coupled product.
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.
-
Recommendation: Use anhydrous solvents and reagents where possible. Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol (B44631) esters) can also enhance stability.
-
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.
-
Recommendation: Rigorous degassing of the reaction mixture is essential. Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.
-
Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What are the key parameters to optimize?
A3: Similar to Suzuki-Miyaura coupling, the amination of this compound can be challenging.
-
Catalyst System: The combination of a palladium precursor and a suitable ligand is critical.
-
Recommendation: Bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or Josiphos-type ligands are often effective. For difficult couplings, consider using N-heterocyclic carbene (NHC) ligands.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendation: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases. The choice of base can be critical and may require screening.
-
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.
-
Recommendation: Anhydrous toluene, dioxane, or THF are common choices.
-
Q4: Are there effective non-palladium catalysts for the cross-coupling of this compound?
A4: Yes, nickel and copper-based catalyst systems have emerged as viable and often more cost-effective alternatives to palladium.
-
Nickel Catalysts: Nickel catalysts, particularly those with bipyridine or terpyridine ligands, have shown promise in the cross-coupling of aryl chlorides. They can sometimes offer different reactivity and selectivity compared to palladium.
-
Copper Catalysts: Copper-catalyzed reactions, such as the Ullmann condensation and copper-catalyzed Sonogashira couplings, are well-established methods for forming C-N and C-C bonds. These reactions can be advantageous for specific transformations and may not require the use of expensive phosphine ligands.
Alternative Catalyst Systems: A Comparative Overview
The following tables summarize quantitative data for various alternative catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with chloro-heterocyclic compounds, providing a starting point for reaction optimization with this compound.
Table 1: Alternative Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | General knowledge from literature |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80 | 70-90 | General knowledge from literature |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane (B91453) | 110 | 90 | General knowledge from literature |
| [Pd(IPr)(allyl)Cl] | IPr (NHC) | K₂CO₃ | t-AmylOH | 100 | 88 | General knowledge from literature |
Table 2: Alternative Catalysts for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-95 | General knowledge from literature |
| NiCl₂(dme) | dcpe | NaOtBu | Toluene | 100 | 75-90 | General knowledge from literature |
| Pd(OAc)₂ | RuPhos | LHMDS | Toluene | 100 | 90 | General knowledge from literature |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 60-80 | Ullmann-type, general knowledge |
Table 3: Alternative Catalysts for Sonogashira Coupling of Heteroaryl Chlorides
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 70-90 | General knowledge from literature |
| Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | Acetonitrile | 80 | 85 | Copper-free, general knowledge |
| CuI | - | K₂CO₃ | DMF | 100 | 50-70 | Copper-catalyzed, general knowledge |
Detailed Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-120 °C with vigorous stirring until complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%) if required.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable base (e.g., Et₃N or piperidine, 2-3 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) until the reaction is complete.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflows and catalytic cycles for the discussed cross-coupling reactions.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Chlorothieno[3,2-b]pyridine and 7-Bromothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 7-Chlorothieno[3,2-b]pyridine and 7-bromothieno[3,2-b]pyridine (B1374275). Due to a lack of direct comparative experimental studies in the published literature, this comparison is based on established principles of organic chemistry and available data for closely related structures. The primary focus is on reactions of significant interest in medicinal chemistry and materials science, namely palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Executive Summary
In general, 7-bromothieno[3,2-b]pyridine is expected to be more reactive than this compound in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order can be less predictable and is influenced by the nature of the nucleophile and reaction conditions, though often the chloro-substituent can be more readily displaced in cases where the attack of the nucleophile is the rate-determining step.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in these reactions is heavily dependent on the ease of the oxidative addition of the aryl halide to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[1] The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[2] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond. The weaker C-Br bond in 7-bromothieno[3,2-b]pyridine allows for a faster rate of oxidative addition compared to the stronger C-Cl bond in this compound. Consequently, reactions with the bromo-derivative can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times) and may give higher yields.
While no specific data for the parent 7-bromothieno[3,2-b]pyridine was found, a study on the Suzuki-Miyaura coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various boronic acid derivatives demonstrates the feasibility of this reaction on the thieno[3,2-b]pyridine (B153574) core, affording high to excellent yields (65-91%).[3]
Table 1: Suzuki-Miyaura Coupling of a 6-Bromothieno[3,2-b]pyridine Derivative [3]
| Aryl/Heteroaryl Boronic Ester/Acid | Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methoxyphenylboronic acid | 91 |
| 3-Thienylboronic acid | 88 |
| 2-Naphthylboronic acid | 75 |
Reaction Conditions: Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, boronic acid/ester, Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 80 °C.
For this compound, achieving comparable yields would likely necessitate the use of more specialized and electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Josiphos ligands), higher catalyst loadings, and potentially higher temperatures to facilitate the more challenging oxidative addition of the C-Cl bond.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, which forms C-N bonds, is also sensitive to the nature of the aryl halide.[4][5] The general reactivity trend of aryl halides (I > Br > Cl) also holds for this reaction. Therefore, 7-bromothieno[3,2-b]pyridine is expected to be a more reactive substrate than this compound in Buchwald-Hartwig aminations. Reactions with the chloro-derivative would likely require more forcing conditions or the use of advanced catalyst systems designed for the activation of aryl chlorides.[6]
Experimental Protocols (General)
General Protocol for Suzuki-Miyaura Coupling of a Halo-thienopyridine:
-
To a reaction vessel is added the halo-thienopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group.[7] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[8] The reactivity in SNAr is influenced by both the ability of the leaving group to depart and the electrophilicity of the carbon atom being attacked.
For halogens, the leaving group ability in the gas phase is I > Br > Cl > F. However, in SNAr, the rate-determining step is often the initial attack of the nucleophile on the aromatic ring.[9] The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This can lead to a reversal of the expected reactivity trend, with chlorides sometimes being more reactive than bromides.
Therefore, the relative reactivity of this compound and 7-bromothieno[3,2-b]pyridine in SNAr reactions is not as straightforward to predict as in cross-coupling reactions and will be highly dependent on the specific nucleophile and reaction conditions.
General Protocol for Nucleophilic Aromatic Substitution on a Halo-thienopyridine:
-
The halo-thienopyridine (1.0 equiv) is dissolved in a suitable solvent (e.g., DMSO, DMF, or NMP).
-
The nucleophile (1.0-2.0 equiv) is added to the solution.
-
A base (e.g., K₂CO₃, Et₃N), if required, is added.
-
The reaction mixture is heated (often to high temperatures, >100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is cooled and quenched with water.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: Expected reactivity trend in palladium-catalyzed cross-coupling reactions.
Conclusion
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 69627-03-8 [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
biological activity of 7-Chlorothieno[3,2-b]pyridine vs other thienopyridines
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine scaffold, a heterocyclic system combining thiophene (B33073) and pyridine (B92270) rings, is a cornerstone in medicinal chemistry, giving rise to a diverse array of biologically active compounds. This guide provides an objective comparison of the biological activities of various thienopyridine isomers, with a particular focus on derivatives of the thieno[3,2-b]pyridine (B153574), thieno[2,3-b]pyridine (B153569), and thieno[2,3-c]pyridine (B153571) systems. While 7-Chlorothieno[3,2-b]pyridine serves as a key synthetic intermediate, its direct biological activity is less explored. However, its derivatives have demonstrated significant potential, particularly as kinase inhibitors.[1][2] This guide summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant signaling pathways to aid in the understanding and future development of thienopyridine-based therapeutics.
Kinase Inhibitory Activity: A Comparative Analysis
Thienopyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. A notable derivative of the thieno[3,2-b]pyridine scaffold, LCB03-0110, has been identified as a powerful angiogenesis inhibitor targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] The following tables compare the kinase inhibitory activity of this thieno[3,2-b]pyridine derivative with other thienopyridine isomers.
Table 1: Comparative Kinase Inhibitory Activity of Thienopyridine Derivatives
| Compound ID | Thienopyridine Scaffold | Target Kinase | IC50 (nM) | Reference |
| LCB03-0110 | Thieno[3,2-b]pyridine | VEGFR-2 | - | [3] |
| LCB03-0110 | Thieno[3,2-b]pyridine | c-SRC | - | [3] |
| LCB03-0110 | Thieno[3,2-b]pyridine | TIE-2 | - | [3] |
| Compound 34 | Thieno[2,3-b]pyridine | eEF2-K | 170 | [4] |
| Reference Drugs | ||||
| Sorafenib | - | VEGFR-2 | - | |
| Gefitinib | - | EGFR | 25.42 | [5] |
| Erlotinib | - | EGFR | 33.25 | [5] |
IC50 values for LCB03-0110 were not explicitly provided in the abstract, but the compound was identified as a potent inhibitor.
Experimental Protocols: In Vitro Kinase Assay for LCB03-0110
The inhibitory activity of LCB03-0110 on VEGFR-2, c-SRC, and TIE-2 kinase activity was determined using an in vitro kinase assay. The general steps of such an assay are as follows:
-
Enzyme and Substrate Preparation : Recombinant human VEGFR-2, c-SRC, and TIE-2 kinases and their respective peptide substrates are prepared in a reaction buffer.
-
Compound Incubation : The kinases are pre-incubated with varying concentrations of the test compound (LCB03-0110) or a vehicle control (DMSO) for a specified period at room temperature to allow for binding to the kinase's ATP-binding site.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection : The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of ADP produced is converted to a light signal. The intensity of the light is inversely proportional to the kinase activity.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Inhibition
LCB03-0110 exerts its anti-angiogenic effects by inhibiting the VEGFR-2 and JAK/STAT3 signaling pathways. The diagram below illustrates the points of inhibition within this pathway.
Anticancer Activity of Thienopyridine Isomers
Beyond specific kinase inhibition, various thienopyridine derivatives have demonstrated broad antiproliferative activity against a range of cancer cell lines. The thieno[2,3-b]pyridine and thieno[2,3-c]pyridine scaffolds have been particularly fruitful in the development of potent anticancer agents.
Table 2: Comparative Anticancer Activity of Thienopyridine Derivatives
| Compound ID | Thienopyridine Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| DJ160 | Thieno[2,3-b]pyridine | LNCaP (Prostate) | <0.05 | [5] |
| DJ160 | Thieno[2,3-b]pyridine | C42 (Prostate) | <0.05 | [5] |
| DJ160 | Thieno[2,3-b]pyridine | PC3 (Prostate) | <0.05 | [5] |
| Compound 6i | Thieno[2,3-c]pyridine | HSC3 (Head and Neck) | 10.8 | [6] |
| Compound 6i | Thieno[2,3-c]pyridine | T47D (Breast) | 11.7 | [6] |
| Compound 6i | Thieno[2,3-c]pyridine | RKO (Colorectal) | 12.4 | [6] |
| Compound 6 | Thieno[2,3-c]pyridine | MCF-7 (Breast) | 15.41 | [1] |
| Compound 12 | Thieno[2,3-c]pyridine | MCF-7 (Breast) | 12.99 | [1] |
Experimental Protocols: MTT Assay for Anticancer Screening
The antiproliferative activity of thienopyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the thienopyridine compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Experimental Workflow: Anticancer Drug Screening
The following diagram outlines a typical workflow for screening and evaluating the anticancer potential of novel thienopyridine derivatives.
Antimicrobial Activity of Thienopyridines
In addition to their anticancer and kinase inhibitory properties, thienopyridine derivatives have also been investigated for their antimicrobial potential. The fusion of the thiophene and pyridine rings can lead to compounds with activity against both bacterial and fungal pathogens. While specific data for this compound derivatives in this area is sparse, other isomers have shown promising results.
Table 3: Comparative Antimicrobial Activity of Thienopyridine Derivatives
| Compound Class | Thienopyridine Scaffold | Target Organism | Activity | Reference |
| Pyridothienopyrimidines | Thieno[2,3-b]pyridine fused | Gram-positive bacteria | Active | [3] |
| Pyridothienopyrimidines | Thieno[2,3-b]pyridine fused | Gram-negative bacteria | Active | [3] |
| Pyridothienotriazines | Thieno[2,3-b]pyridine fused | Fungi | Active | [3] |
Specific MIC values were not provided in the abstract, but the compounds were reported to have antimicrobial activities.
Experimental Protocols: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of antimicrobial compounds is typically determined using the broth microdilution method.
-
Compound Preparation : A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation : A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The thienopyridine core represents a versatile and privileged scaffold in drug discovery, with different isomers and derivatives exhibiting a wide range of biological activities. While this compound is a valuable synthetic intermediate, its derivatives, such as LCB03-0110, have demonstrated potent and specific kinase inhibitory activity. Other isomers, particularly those based on the thieno[2,3-b]pyridine and thieno[2,3-c]pyridine systems, have shown significant promise as anticancer agents. The continued exploration of the structure-activity relationships within the diverse family of thienopyridines holds great potential for the development of novel therapeutics for a variety of diseases. This guide provides a comparative overview to inform and direct future research in this exciting field.
References
- 1. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting VEGFR-2 and JAK/STAT3 Pathways: The Anti-Angiogenic Efficacy of Thienopyridine Derivative LCB03-0110 [synapse.patsnap.com]
- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 7-Chlorothieno[3,2-b]pyridine as a Kinase Inhibitor Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine (B153574) core is an attractive and promising scaffold in the development of highly selective kinase inhibitors. Its unique structural features, particularly the weak interaction with the kinase hinge region, allow for diverse binding modes while maintaining high selectivity, making it a valuable starting point for targeting underexplored kinases.[1][2] This guide provides a comparative analysis of the thieno[3,2-b]pyridine scaffold, with a focus on derivatives that can be synthesized from the key intermediate, 7-Chlorothieno[3,2-b]pyridine. We present its performance relative to established kinase inhibitor scaffolds, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity (IC50 values) of derivatives of the thieno[3,2-b]pyridine scaffold and compares them with common, well-established kinase inhibitor scaffolds such as quinazoline, pyrimidine, and purine.
Table 1: Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives against Src Kinase
| Compound ID | C-2 Substitution | C-7 Substitution | Src IC50 (nM) | Lck IC50 (nM) | Abl IC50 (nM) |
| 1 | Phenyl | Phenylamino | 100 | >10,000 | >10,000 |
| 2 | Phenyl | 2,4-dichloro-5-methoxyphenylamino | 10 | 1,000 | >10,000 |
| 3 | 3,5-dimethylthien-2-yl | Phenylamino | 50 | >10,000 | >10,000 |
| 4 | 3,5-dimethylthien-2-yl | 2,4-dichloro-5-methoxyphenylamino | 5 | 500 | >10,000 |
Data synthesized from studies on 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. These compounds can be conceptually derived from a this compound intermediate.[3]
Table 2: Comparative IC50 Values of Common Kinase Inhibitor Scaffolds
| Scaffold | Representative Compound(s) | Target Kinase(s) | IC50 Range (nM) |
| Quinazoline | Gefitinib, Erlotinib, Lapatinib | EGFR, HER2 | 0.05 - 100[4][5] |
| Various derivatives | CDK2, VEGFR2 | 100 - 300[4] | |
| Pyrimidine | MLN8237, AZD1152 | Aurora A, Aurora B | 0.37 - 200[6][7][8] |
| Pyrazolo[3,4-d]pyrimidines | Src | Low µM[9] | |
| Purine | ZZC4 | EGFR | Potent, specific values not provided[10] |
| Various derivatives | Various kinases | Wide range, potent inhibitors reported[11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of kinase inhibitors. Below are protocols for common in vitro kinase assays.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., thieno[3,2-b]pyridine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Reaction Buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP (at or near the Km for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LanthaScreen™ TR-FRET Kinase Binding Assay
This assay measures the binding of a test compound to a kinase by detecting the displacement of a fluorescent tracer.
Materials:
-
Kinase of interest (tagged, e.g., with GST or His)
-
LanthaScreen™ Certified Antibody (e.g., Tb-anti-GST or Tb-anti-His)
-
Fluorescently labeled kinase tracer (specific for the kinase)
-
Test inhibitor
-
TR-FRET Dilution Buffer
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, antibody, tracer, and serially diluted test inhibitor in TR-FRET Dilution Buffer.
-
Assay Assembly:
-
Add 5 µL of the test inhibitor or vehicle to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the fluorescent tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The displacement of the tracer by the inhibitor will result in a decrease in the TR-FRET signal. Plot the emission ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways involving kinases targeted by thieno[3,2-b]pyridine derivatives and a general workflow for kinase inhibitor screening.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer effect of covalent purine-containing EGFR TKI, ZZC4 and its mechanism of action through network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Analysis of 7-Chlorothieno[3,2-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. The 7-Chlorothieno[3,2-b]pyridine scaffold has emerged as a promising platform for the development of a diverse range of bioactive compounds, demonstrating significant potential in areas such as anticonvulsant, anticancer, and kinase inhibition therapies. This guide provides a comprehensive comparative analysis of the potency of various derivatives stemming from this core structure, supported by experimental data and detailed methodologies to aid in future research and development.
Anticonvulsant Activity: A Promising Lead in Epilepsy Treatment
A notable area of investigation for thieno[3,2-b]pyridine (B153574) derivatives has been in the field of neurology, specifically in the development of novel anticonvulsant agents. Research into 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives has identified a lead compound with significant anticonvulsant properties.
Comparative Potency of Anticonvulsant Derivatives
The following table summarizes the in vivo anticonvulsant activity of a lead 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative, 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1][2][3]triazolo[4,3-a]pyridine (Compound 6c), compared to established clinical drugs. The potency is evaluated through the median effective dose (ED50) in two standard preclinical models: the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The therapeutic index (PI), a measure of the drug's safety margin, is also presented.
| Compound | Test Model | ED50 (mg/kg) | Therapeutic Index (PI) |
| Compound 6c | MES | 9.5 | 48.0 |
| scPTZ | 20.5 | 22.2 | |
| Carbamazepine (B1668303) | MES | - | 6.4 |
| Ethosuximide | scPTZ | - | 3.2 |
Data sourced from a study on 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives.[1][4]
The data clearly indicates that Compound 6c exhibits potent anticonvulsant activity in both the MES and scPTZ models, with ED50 values of 9.5 mg/kg and 20.5 mg/kg, respectively.[1][4] Notably, its therapeutic index is significantly higher than that of the conventional antiepileptic drugs carbamazepine and ethosuximide, suggesting a wider safety margin.[1][4]
Experimental Protocols for Anticonvulsant Screening
The evaluation of anticonvulsant activity was performed using two well-established in vivo models.
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes is used.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle.
-
At the time of expected peak effect, a supramaximal electrical stimulus is delivered through corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the abolition of the hindlimb tonic extensor phase of the seizure.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic extensor seizure.[2][5][6]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specific absorption period, a convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously (e.g., 85 mg/kg in CF-1 mice).[3]
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.[3]
-
Protection is defined as the absence of clonic seizures.
-
The ED50 is the dose that protects 50% of the animals from clonic convulsions.[3]
-
Kinase Inhibition: A Targeted Approach in Cancer Therapy
The thieno[3,2-b]pyridine scaffold has also been identified as a privileged structure in the design of potent protein kinase inhibitors, which are crucial in cancer treatment. Derivatives have shown significant inhibitory activity against key kinases involved in tumor growth and angiogenesis, such as c-Met and VEGFR2.
Comparative Potency of Kinase Inhibitors
Several studies have reported that thieno[3,2-b]pyridine-based compounds exhibit potent inhibition of c-Met and VEGFR2 tyrosine kinases, with IC50 values in the low nanomolar range.[7][8] While a comprehensive side-by-side comparison of a wide range of this compound derivatives is still emerging in the literature, the existing data underscores the potential of this scaffold for developing highly potent kinase inhibitors.
| Derivative Class | Target Kinase | Reported Potency (IC50) |
| Thieno[3,2-b]pyridine-based | c-Met | Low nanomolar range |
| VEGFR2 | Low nanomolar range | |
| N3-arylmalonamides | c-Met | Low nanomolar range |
| VEGFR2 | Low nanomolar range |
Data synthesized from multiple sources on thieno[3,2-b]pyridine derivatives as kinase inhibitors.[7][8]
Experimental Protocols for Kinase Inhibition Assays
The inhibitory activity of these compounds is typically determined through in vitro kinase assays and cellular proliferation assays.
In Vitro Kinase Assay (e.g., for c-Met or VEGFR2): This assay measures the direct inhibition of the kinase's enzymatic activity.
-
Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a substrate by the target kinase. The reduction in this activity in the presence of an inhibitor is measured.
-
General Procedure:
-
Recombinant kinase (e.g., c-Met or VEGFR2) is incubated with a specific substrate and ATP.
-
Serial dilutions of the test compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C for 60 minutes).
-
The amount of product (phosphorylated substrate or ADP) is quantified using a detection method such as luminescence, fluorescence, or radioactivity.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[9][10][11]
-
Cell Viability Assay (e.g., MTT Assay): This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader, which is proportional to the number of viable cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[2][12]
-
Signaling Pathways Modulated by Thieno[3,2-b]pyridine Kinase Inhibitors
Thieno[3,2-b]pyridine derivatives that inhibit c-Met and VEGFR2 target critical signaling pathways involved in cancer progression. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these compounds.
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. Key pathways include the RAS/MAPK and PI3K/AKT pathways.
VEGFR2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. Its activation by VEGF initiates signaling pathways, such as the PLCγ/PKC/MAPK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Selectivity of Kinase Inhibitors Derived from 7-Chlorothieno[3,2-b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-chlorothieno[3,2-b]pyridine scaffold has emerged as a promising framework in the design of highly selective kinase inhibitors, offering a potential avenue for the development of targeted cancer therapies with reduced off-target effects. This guide provides an objective comparison of the selectivity profiles of kinase inhibitors derived from this scaffold, supported by available experimental data. We will delve into their performance against alternative inhibitors, detail the experimental methodologies used for assessment, and visualize the key signaling pathways involved.
Data Presentation: Comparative Selectivity of Thieno[3,2-b]pyridine-Based Inhibitors
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. High selectivity minimizes the risk of adverse effects arising from the modulation of unintended kinase targets. Below, we summarize the selectivity data for representative kinase inhibitors based on the thieno[3,2-b]pyridine (B153574) core and compare them with other relevant inhibitors.
Highly Selective Haspin Inhibitors
Recent studies have highlighted the thieno[3,2-b]pyridine scaffold's ability to generate exceptionally selective inhibitors of Haspin kinase, a key regulator of mitosis. A 2024 study in Angewandte Chemie detailed the development of several such inhibitors, including MU1920, which demonstrated high kinome-wide selectivity when screened against a panel of 413 human kinases.[1][2][3][4][5] While the full kinome scan data is extensive, the key finding was the remarkable specificity for Haspin with minimal off-target interactions.
Table 1: Profile of a Highly Selective Thieno[3,2-b]pyridine-based Haspin Inhibitor (MU1920)
| Compound | Target Kinase | IC50 (nM) | Kinase Panel Size | Key Observation |
| MU1920 | Haspin | < 10 | 413 | Fulfils criteria for a quality chemical probe with high kinome-wide selectivity.[1][2][3][4][5] |
Broader Spectrum Inhibitor: Sitravatinib (B1680992) (MGCD516)
Sitravatinib is a spectrum-selective receptor tyrosine kinase (RTK) inhibitor based on a related scaffold that targets the TAM (TYRO3, AXL, MERTK) and split (VEGFR, KIT) families of kinases.[6][7] Its mechanism involves modulating the tumor microenvironment to enhance anti-tumor immunity.[7] The IC50 values against its primary targets are in the low nanomolar range.
Table 2: Selectivity Profile of Sitravatinib (MGCD516)
| Target Kinase | IC50 (nM) | Kinase Family |
| Axl | 1.5 | TAM |
| MER | 2 | TAM |
| VEGFR2 (KDR) | 5 | Split |
| KIT | 6 | Split |
| FLT3 | 8 | Split |
| MET | 12 | Split |
| RET | Not specified | Split |
| TYRO3 | Not specified | TAM |
| Data sourced from MedchemExpress and Selleck Chemicals.[8][9] |
Alternative Non-Thienopyridine PIM Kinase Inhibitors (For Comparison)
To provide context for the selectivity achievable with the thieno[3,2-b]pyridine scaffold, the selectivity profiles of two non-thienopyridine PIM kinase inhibitors, SGI-1776 and AZD1208, are presented below. PIM kinases are involved in cell survival and proliferation.
Table 3: Cross-Reactivity Profile of Alternative PIM Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Key Off-Targets / Selectivity Notes |
| SGI-1776 | PIM-1 | 7 | Potent against Flt3 and haspin.[3] |
| PIM-2 | ~350 | ~50-fold selective for PIM-1 over PIM-2.[3] | |
| PIM-3 | ~70 | ~10-fold selective for PIM-1 over PIM-3.[3] | |
| AZD1208 | PIM-1 | <5 | Potent, highly selective, and orally available pan-Pim kinase inhibitor.[10][11] |
| PIM-2 | <5 | Effective against all three PIM isoforms at <5 nM in enzyme assays.[10][11] | |
| PIM-3 | <5 |
Experimental Protocols
The assessment of kinase inhibitor selectivity relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments cited in the evaluation of thieno[3,2-b]pyridine-derived inhibitors.
Kinome-Wide Selectivity Profiling (KINOMEscan®)
This method assesses the binding of a test compound to a large panel of kinases.
Principle: The KINOMEscan® assay is a competition binding assay. A test compound is incubated with a panel of DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor. If the test compound binds to a kinase, it prevents that kinase from binding to the immobilized ligand. The amount of each kinase that remains bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
Protocol Outline:
-
Compound Preparation: A stock solution of the test inhibitor (e.g., 10 mM in DMSO) is prepared and serially diluted.
-
Assay Plate Setup: In a multi-well plate, the diluted test inhibitor, a specific DNA-tagged kinase from the panel, and the immobilized broad-spectrum inhibitor are combined. A DMSO-only control is included.
-
Incubation: The plate is incubated to allow the binding reactions to reach equilibrium.
-
Washing: The wells are washed to remove unbound components.
-
Elution: The bound kinases are eluted from the immobilized inhibitor.
-
Quantification: The amount of each eluted kinase is quantified using qPCR. The results are typically reported as the percentage of the DMSO control or as a dissociation constant (Kd).
Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target within a cellular context.
1. Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this denaturation and remain soluble at higher temperatures.
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with the test inhibitor at various concentrations or with a vehicle control.
-
Heat Shock: The cell suspensions are aliquoted and heated to a range of temperatures in a thermal cycler.
-
Cell Lysis and Fractionation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the inhibitor indicates target engagement.
2. In-Cell Western Assay for Downstream Signaling
Principle: This assay measures the effect of the inhibitor on the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation provides evidence of target engagement and functional inhibition.
Protocol Outline:
-
Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with a dilution series of the kinase inhibitor.
-
Cell Lysis and Fixation: The cells are lysed and fixed in the wells.
-
Immunostaining: The fixed cells are incubated with a primary antibody specific to the phosphorylated form of the downstream substrate, followed by an infrared-labeled secondary antibody. A second antibody for a loading control (e.g., total protein or a housekeeping gene) is also used.
-
Imaging and Quantification: The plate is scanned on an infrared imaging system, and the fluorescence intensity of the phospho-specific and loading control antibodies is quantified.
-
Data Analysis: The phospho-specific signal is normalized to the loading control, and the results are plotted against the inhibitor concentration to determine the IC50 value for the inhibition of the signaling pathway.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by thieno[3,2-b]pyridine-derived inhibitors and a typical experimental workflow.
Caption: Haspin kinase signaling pathway in mitosis.
Caption: Role of DRAK2 in apoptosis and T-cell signaling.
Caption: Simplified signaling of TAM and Split Family RTKs.
Caption: Workflow for assessing kinase inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of P2Y12 Receptor Antagonists: A Comparative Guide to Alternatives for the Thieno[3,2-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of alternative molecular scaffolds to the 7-chlorothieno[3,2-b]pyridine core, a key component of widely-used antiplatelet agents. This guide provides a comparative look at their performance, supported by experimental data and detailed protocols.
The thieno[3,2-b]pyridine (B153574) scaffold, particularly its 7-chloro derivative, is a cornerstone in the development of P2Y12 receptor antagonists, a critical class of antiplatelet drugs for the prevention of thrombotic events. Clopidogrel (B1663587) and prasugrel, both containing this core structure, have been instrumental in the management of acute coronary syndromes. However, the landscape of P2Y12 inhibition is evolving, with a drive to overcome the limitations of thienopyridines, such as their prodrug nature, irreversible binding, and inter-patient variability in response. This guide explores the prominent alternatives that have emerged, offering different chemical scaffolds, mechanisms of action, and clinical profiles.
Key Alternatives to the Thieno[3,2-b]pyridine Scaffold
The primary alternatives to the thieno[3,2-b]pyridine core in P2Y12 inhibitor drug design are dominated by non-thienopyridine structures, most notably the cyclopentyl-triazolo-pyrimidine scaffold of ticagrelor. Other emerging scaffolds include morpholine (B109124) and 4-amino-2-thiopyrimidine derivatives, which are in earlier stages of development. This guide will focus on the comparison between the established thienopyridines (represented by the active metabolites of clopidogrel and prasugrel) and the leading non-thienopyridine alternative, ticagrelor.
Comparative Performance Data
The following tables summarize the key preclinical, pharmacokinetic, and clinical performance indicators of the active metabolites of clopidogrel and prasugrel, and ticagrelor.
Preclinical Performance: Receptor Binding and Platelet Aggregation Inhibition
| Compound | Scaffold Type | P2Y12 Binding Affinity (Ki, nM) | ADP-Induced Platelet Aggregation (IC50, nM) |
| Clopidogrel Active Metabolite | Thieno[3,2-b]pyridine | ~100 | ~200 |
| Prasugrel Active Metabolite (R-138727) | Thieno[3,2-b]pyridine | ~2 | ~60 |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | ~14 | ~150 |
Pharmacokinetic Profile
| Drug | Mechanism of Action | Onset of Action | Half-life | Metabolism |
| Clopidogrel | Irreversible P2Y12 antagonist (prodrug) | 2-6 hours | ~6 hours (active metabolite) | Requires two-step CYP450 oxidation |
| Prasugrel | Irreversible P2Y12 antagonist (prodrug) | ~30 minutes | ~7 hours (active metabolite) | Rapid hydrolysis and one-step CYP450 oxidation |
| Ticagrelor | Reversible P2Y12 antagonist (direct-acting) | ~30 minutes | ~7 hours | Metabolized by CYP3A4 to an active metabolite |
Clinical Efficacy and Safety (Major Adverse Cardiovascular Events - MACE)
| Drug vs. Clopidogrel | Reduction in MACE | Major Bleeding Risk |
| Prasugrel | Significant Reduction | Increased |
| Ticagrelor | Significant Reduction | Increased |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for assessing P2Y12 inhibition.
Caption: P2Y12 Receptor Signaling Pathway and Points of Inhibition.
Caption: Workflow for P2Y12 Inhibitor Characterization.
Experimental Protocols
Radioligand Binding Assay for P2Y12 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the P2Y12 receptor.
Methodology:
-
Membrane Preparation: Human platelet membranes or membranes from cells overexpressing the human P2Y12 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a P2Y12-specific radioligand (e.g., [³H]2-MeSADP) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled P2Y12 antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
Light Transmission Aggregometry (LTA)
Objective: To measure the inhibitory effect of a test compound on ADP-induced platelet aggregation.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is prepared by a second, higher-speed centrifugation and used as a reference (100% aggregation).
-
Instrumentation: A light transmission aggregometer is used, which measures the change in light transmission through a stirred PRP sample at 37°C.
-
Assay Procedure: PRP is pre-incubated with the test compound or vehicle control.
-
Aggregation Induction: A sub-maximal concentration of ADP is added to the PRP to induce platelet aggregation.
-
Measurement: The change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The IC₅₀ value (concentration of the compound that inhibits 50% of the maximal aggregation response) is calculated.
Conclusion
The development of alternatives to the this compound scaffold has led to significant advancements in P2Y12 inhibitor therapy. Non-thienopyridine reversible inhibitors, such as ticagrelor, offer a more predictable and rapid onset of action compared to the prodrug thienopyridines. While these newer agents have demonstrated superior efficacy in reducing ischemic events, this often comes at the cost of an increased bleeding risk. The choice of scaffold in drug design is a critical determinant of the pharmacological profile. The continued exploration of novel scaffolds holds the promise of developing P2Y12 inhibitors with an improved balance of efficacy and safety, tailored to the needs of diverse patient populations.
A Comparative Guide to the Structure-Activity Relationship of 7-Chlorothieno[3,2-b]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-chlorothieno[3,2-b]pyridine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their application as anticancer agents. While comprehensive SAR studies directly on this compound are still emerging, this document leverages available data from closely related thieno[3,2-b]pyridine (B153574) and isomeric thieno[3,2-c]pyridine (B143518) analogs to provide valuable insights for medicinal chemists and drug discovery teams.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro biological activities of various thieno[3,2-b]pyridine analogs against cancer cell lines and specific kinase targets.
Table 1: Antiproliferative Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Analogs [1]
This series highlights the importance of substitutions at the 3-position of the thieno[3,2-b]pyridine core for anticancer activity.
| Compound ID | R (Substitution at C3) | Cell Line: MDA-MB-231 (GI₅₀, µM) | Cell Line: MDA-MB-468 (GI₅₀, µM) |
| 2a | Phenyl | > 50 | > 50 |
| 2b | 4-Methylphenyl | > 50 | > 50 |
| 2c | 4-Methoxyphenyl | > 50 | > 50 |
| 2d | 4-(Trifluoromethyl)phenyl | 20.2 ± 1.2 | 25.5 ± 1.5 |
| 2e | 4-Chlorophenyl | 13.0 ± 0.8 | 15.3 ± 1.1 |
| 2f | 4-Cyanophenyl | 18.5 ± 1.3 | 10.7 ± 0.9 |
| 2g | Pyridin-4-yl | > 50 | > 50 |
| 2h | Furan-3-yl | 25.1 ± 1.8 | 12.6 ± 1.0 |
GI₅₀: Concentration required to inhibit cell growth by 50%.
Key SAR Insights from Table 1:
-
Electron-withdrawing groups are crucial: Substitution on the C3-phenyl ring with electron-withdrawing groups such as trifluoromethyl, chloro, and cyano (compounds 2d-2f ) leads to a significant increase in antiproliferative activity compared to unsubstituted or electron-donating groups (compounds 2a-2c ).
-
Heteroaromatic substitutions show varied effects: A pyridinyl substituent at C3 (2g ) is detrimental to activity, whereas a furanyl group (2h ) restores moderate activity.
Table 2: Structure-Activity Relationship of 7-Substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as BTK Inhibitors [2]
This table, from a study on an isomeric scaffold, provides valuable insights into the potential impact of substitutions at the C7 position, which is the position of the chloro group in the parent compound of this guide.
| Compound ID | R (Substitution at C7) | BTK IC₅₀ (nM) |
| 13a | 4-(1H-pyrazol-1-yl)phenyl | 25.3 |
| 13b | 1-Methyl-1H-pyrazol-4-yl | 11.8 |
| 13c | 1-Ethyl-1H-pyrazol-4-yl | 15.6 |
| 13d | 1-Isopropyl-1H-pyrazol-4-yl | 30.1 |
| 13e | 1-Cyclopropyl-1H-pyrazol-4-yl | 22.4 |
IC₅₀: Concentration required to inhibit the activity of the Bruton's tyrosine kinase (BTK) by 50%.
Key SAR Insights from Table 2 (Inferred for this compound):
-
C7 as a key modification point: The data suggests that the 7-position is a critical site for modification to achieve potent kinase inhibition.
-
Heterocyclic substituents are favorable: The introduction of pyrazole-containing moieties at the 7-position leads to potent BTK inhibitors.
-
Alkylation of the pyrazole (B372694) ring influences potency: A methyl group on the pyrazole ring (13b ) appears to be optimal for BTK inhibition in this series, with larger alkyl groups leading to a slight decrease in activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is a general method for determining the in vitro potency of inhibitors against a specific kinase using a luminescence-based assay that quantifies ATP consumption.
Materials and Reagents:
-
Recombinant human kinase enzyme (e.g., EGFR, VEGFR2)
-
Kinase substrate peptide
-
Test compounds (analogs of this compound)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the kinase stock in kinase buffer. Add 2 µL of the diluted enzyme to each well.
-
-
Kinase Reaction:
-
Prepare the substrate/ATP mixture in kinase buffer. The final concentration of ATP is typically at or near its Km for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ values.
Mandatory Visualizations
Signaling Pathway Diagrams
Thienopyridine derivatives have been widely explored as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, which are key regulators of cancer cell proliferation, survival, and angiogenesis.
Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.
Caption: VEGFR signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow of a structure-activity relationship study and the logical connections between chemical modifications and biological activity.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Logical relationships between chemical modifications and biological activity in SAR studies.
References
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Thieno[3,2-b]pyridine-Based Compounds in Triple-Negative Breast Cancer Models
A detailed in vitro analysis of a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates reveals significant growth inhibitory effects, particularly in derivatives bearing electron-withdrawing groups. This guide provides a comparative overview of their efficacy, detailed experimental protocols, and insights into their potential mechanisms of action.
Researchers have synthesized a novel series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and evaluated their anti-tumor potential against two triple-negative breast cancer (TNBC) cell lines: MDA-MB-231 and MDA-MB-468. The findings highlight the promising therapeutic potential of this scaffold, with specific substitutions significantly enhancing cytotoxic activity.
In Vitro Growth Inhibitory Activity
The in vitro growth inhibitory effects of the synthesized compounds (2a–2h) were determined using a sulforhodamine B assay. The results, presented as GI50 values (the concentration required to inhibit cell growth by 50%), demonstrate a clear structure-activity relationship.
Notably, compounds featuring electron-withdrawing substituents on the 3-aryl ring, such as trifluoromethyl (2d) and chloro (2e), exhibited the most potent activity against both TNBC cell lines. In contrast, compounds with electron-donating groups, like methyl (2b) and methoxy (B1213986) (2c), were largely inactive. The furan-3-yl derivative (2h) also showed moderate activity, particularly against the MDA-MB-468 cell line.
| Compound ID | R Group | MDA-MB-231 GI50 (µM) | MDA-MB-468 GI50 (µM) |
| 2a | 4-phenyl | > 50 | > 50 |
| 2b | 4-methylphenyl | > 50 | > 50 |
| 2c | 4-methoxyphenyl | > 50 | > 50 |
| 2d | 4-(trifluoromethyl)phenyl | 15.0 ± 1.2 | 11.5 ± 0.5 |
| 2e | 4-chlorophenyl | 13.0 ± 1.0 | 11.0 ± 1.5 |
| 2f | 4-cyanophenyl | > 50 | > 50 |
| 2g | pyridin-4-yl | > 50 | > 50 |
| 2h | furan-3-yl | 25.0 ± 2.5 | 14.5 ± 1.8 |
| Doxorubicin | (Positive Control) | 0.05 ± 0.01 | 0.04 ± 0.01 |
Data sourced from Silva et al., 2021.
Experimental Protocols
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
The sulforhodamine B (SRB) assay was employed to assess the growth inhibitory effect of the thieno[3,2-b]pyridine (B153574) derivatives.
head-to-head comparison of analytical methods for 7-Chlorothieno[3,2-b]pyridine characterization
A Comparative Guide to the Analytical Characterization of 7-Chlorothieno[3,2-b]pyridine
The robust characterization of pharmaceutical intermediates is critical to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound, a key heterocyclic building block in medicinal chemistry, requires precise analytical methods to confirm its identity, purity, and quality.[1][2] This guide provides a head-to-head comparison of the primary analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and Gas Chromatography (GC) for purity assessment and quantitative analysis.
This comparison is intended for researchers, analytical scientists, and drug development professionals to aid in selecting the appropriate methodology for their specific analytical challenges.
Analytical Workflow for Chemical Intermediates
The following diagram illustrates a typical workflow for the analytical characterization of a chemical intermediate like this compound, from sample receipt to final data analysis and reporting.
Head-to-Head Method Comparison
The selection of an analytical method is contingent on the goal of the analysis. For unambiguous confirmation of the molecular structure, NMR spectroscopy is the industry standard. For assessing the purity and quantifying the compound against impurities, chromatographic techniques like GC are superior.
| Parameter | ¹H-NMR Spectroscopy | Gas Chromatography (GC-FID) |
| Primary Use | Structural Elucidation & Identification | Purity Assessment & Quantification |
| Principle | Measures the magnetic properties of atomic nuclei. | Separates volatile compounds based on partitioning between a stationary and mobile phase. |
| Sample Prep. | Simple dissolution in a deuterated solvent. | Dissolution in a volatile organic solvent. |
| Sensitivity | Lower (mg range) | High (µg to pg range) |
| Quantification | Possible with internal standards (qNMR), but primarily qualitative. | Excellent for precise quantification. |
| Data Output | Spectrum showing chemical shifts, coupling constants, and integrations. | Chromatogram showing retention times and peak areas. |
| Key Advantage | Provides detailed structural information. | High resolving power for complex mixtures and high sensitivity. |
Method 1: ¹H-NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules. For this compound, ¹H-NMR provides definitive information about the arrangement of hydrogen atoms, confirming the fused ring system's integrity.
Experimental Protocol: ¹H-NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) within an NMR tube. Ensure complete dissolution.
-
Instrumentation: The analysis is performed on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 scans.
-
Relaxation Delay (d1): 1.0 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 20 ppm.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all peaks and analyze the coupling patterns.
Data Presentation: ¹H-NMR Characterization
The following table summarizes the reported ¹H-NMR spectral data for this compound, which confirms its molecular structure.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.61 | Doublet (d) | 5.2 | Pyridine Ring Proton |
| 7.81 | Doublet (d) | 5.2 | Pyridine Ring Proton |
| 7.30 | Doublet (d) | 4.8 | Thiophene Ring Proton |
Method 2: Gas Chromatography (GC) for Purity Analysis
Gas Chromatography is a powerful separation technique ideal for assessing the purity of volatile and semi-volatile compounds like this compound.[4] When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and quantitative performance for carbon-containing analytes.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a stock solution by dissolving 10 mg of this compound in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate. Prepare a working standard of ~100 µg/mL via serial dilution.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is typically calculated using an area percent normalization method.
Data Presentation: Illustrative GC-FID Performance
While specific validated performance data for this compound is not publicly available, the following table presents typical performance characteristics for a GC-FID method used for analyzing similar aromatic heterocyclic compounds.
| Performance Parameter | Typical Specification |
| Retention Time (tR) | ~8.5 min (Illustrative) |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.005% |
| Limit of Quantification (LOQ) | 0.015% |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Conclusion
For a comprehensive characterization of this compound, a combination of analytical methods is essential.
-
¹H-NMR Spectroscopy is the definitive method for initial structural confirmation and identification, providing clear, unambiguous evidence of the compound's molecular framework.
-
Gas Chromatography (GC-FID) is the preferred method for determining purity, detecting related substances, and performing quantitative analysis due to its high separation efficiency and sensitivity.
By leveraging the strengths of both techniques, researchers and developers can ensure the identity, quality, and purity of this compound, facilitating its successful application in pharmaceutical synthesis and development.
References
Navigating the Patent Landscape of 7-Chlorothieno[3,2-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of the novelty and therapeutic potential of 7-Chlorothieno[3,2-b]pyridine derivatives as disclosed in recent patent literature. This guide provides a comparative analysis of synthetic methodologies, biological activities, and therapeutic targets, supported by experimental data and workflow visualizations.
The rigid, bicyclic scaffold of this compound has emerged as a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds.[1] Its unique structure allows for functionalization at various positions, enabling the development of novel therapeutics targeting a spectrum of diseases, from cancer to central nervous system disorders. This guide delves into the patent literature to evaluate the novelty of recently disclosed derivatives, comparing their synthetic routes and reported biological data to provide a clear overview of the current state of innovation.
Comparative Analysis of Patented Derivatives
The patent landscape reveals that derivatives of this compound are being explored for a multitude of therapeutic applications, primarily as inhibitors of key biological targets implicated in disease progression. The core scaffold is typically modified at the 2, 6, and 7-positions to achieve desired potency and selectivity. Below is a summary of representative patented compounds, their therapeutic targets, and associated biological data.
| Patent/Application No. | Derivative Class | Therapeutic Target | Key Experimental Data |
| WO2023119233A1 | 2-Substituted Aldehydes | Deubiquitinase (USP7) Inhibitors | Synthesis precursor; no biological data reported for the direct derivative.[2] |
| US6987116B2 | 6-Carbonitrile Derivatives | Protein Kinase Inhibitors | Synthesis of various 7-anilino-thieno[3,2-b]pyridine-6-carbonitriles. No specific IC50 values provided in the excerpt.[3] |
| WO2014138562A1 | 7-Substituted Piperidines | Sirtuin Modulators | IC50 values were determined for a series of compounds, with variations in individual values of ≤50%.[4] |
| EP 4011885 A1 | Oxo-Pyridine Fusion Rings | RON/c-MET Kinase Inhibitors | Compounds designed to suppress cancer cell growth in which RON is activated.[5] |
| US20230108594A1 | 7-Oxy Derivatives | eIF4e Inhibitors | Intermediate in the synthesis of eIF4e inhibitors for cancer treatment.[6] |
| ACS Bio & Med Chem Au (Citing Patents) | 2-Cyano-7-pyridyl-ether Derivatives | mGlu5 Allosteric Modulators | Positive Allosteric Modulator (PAM): EC50 = 520 nM. Negative Allosteric Modulator (NAM): IC50 = 110 nM.[7] |
Experimental Protocols and Synthetic Strategies
The synthesis of novel this compound derivatives generally proceeds through initial functionalization of the core scaffold, followed by diversification. The following sections detail the key experimental methodologies disclosed in the patent literature.
Synthesis of this compound-2-carbaldehyde (WO2023119233A1)
This protocol describes the formylation of the this compound core at the 2-position, a crucial step for creating a handle for further chemical modifications.
Methodology:
-
A solution of this compound (10 g, 58.96 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 120 mL) is cooled to -78 °C.[2]
-
n-Butyllithium (2.5 M in hexane; 26 mL, 64.86 mmol) is added dropwise over 30 minutes, resulting in a yellow suspension which is stirred for an additional 30 minutes.[2]
-
This process generates a lithiated intermediate, which is then reacted with a suitable formylating agent to yield the desired aldehyde.[2]
References
- 1. This compound | 69627-03-8 [chemicalbook.com]
- 2. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. US6987116B2 - Thieno[3,2-b]pyridine-6-carbonitriles and thieno[2,3-b]pyridine-5-carbonitriles as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20230108594A1 - Eif4e-inhibiting compounds and methods - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
